6-(Aminomethyl)isoindolin-1-one hydrochloride
Description
Properties
IUPAC Name |
6-(aminomethyl)-2,3-dihydroisoindol-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.ClH/c10-4-6-1-2-7-5-11-9(12)8(7)3-6;/h1-3H,4-5,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAHVBHGQKJFFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)CN)C(=O)N1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856605 | |
| Record name | 6-(Aminomethyl)-2,3-dihydro-1H-isoindol-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250443-39-0 | |
| Record name | 6-(Aminomethyl)-2,3-dihydro-1H-isoindol-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(aminomethyl)-2,3-dihydro-1H-isoindol-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Solubility and Stability of 6-(Aminomethyl)isoindolin-1-one hydrochloride
Disclaimer: Publicly available quantitative data on the solubility and stability of 6-(Aminomethyl)isoindolin-1-one hydrochloride is limited. This guide provides a framework for determining these properties based on general principles for active pharmaceutical ingredients (APIs) and data on related compounds.
Introduction
This compound is a heterocyclic organic compound belonging to the isoindolinone class.[1] Isoindolinone scaffolds are of significant interest in medicinal chemistry and are found in a variety of bioactive molecules and clinical drugs.[1] Understanding the physicochemical properties of this compound, specifically its solubility and stability, is crucial for its application in research and drug development. This document outlines the core chemical information, general properties inferred from related compounds, and detailed protocols for experimentally determining its solubility and stability profiles.
Core Compound Information
While specific experimental data is scarce, the fundamental properties of this compound have been established.
| Property | Value | Source |
| CAS Number | 1250443-39-0 | [2] |
| Molecular Formula | C₉H₁₁ClN₂O | [2] |
| Molecular Weight | 198.65 g/mol | [2] |
| Purity | >95% (typical) | [3] |
| Storage | Under inert gas (Nitrogen or Argon) at 2–8 °C | [4] |
The recommended storage conditions suggest that the compound may be sensitive to oxidation or temperature-induced degradation.[4]
General Physicochemical Properties of Isoindolinone Derivatives
Studies on related indolinone and isoindolinone derivatives can provide insights into the expected properties of this compound. The presence of both hydrogen bond donors (the aminomethyl group and the lactam N-H) and acceptors (the carbonyl oxygen and the nitrogen atoms) suggests potential for moderate aqueous solubility, which would be enhanced by the hydrochloride salt form. The aromatic ring system indicates that the molecule may be susceptible to photodegradation.[5]
Pharmacokinetic predictions on other indolinone derivatives often show high gastrointestinal absorption and the potential to cross the blood-brain barrier, though these are theoretical and would need to be experimentally verified for the target compound.[6]
Experimental Protocols for Solubility and Stability Determination
The following sections detail standardized, albeit hypothetical, protocols for determining the solubility and stability of this compound. These are based on guidelines from the International Council for Harmonisation (ICH) and common practices in pharmaceutical development.[7][8][9]
A thermodynamic (shake-flask) method is the gold standard for determining solubility.
Objective: To determine the equilibrium solubility of this compound in various solvents relevant to pharmaceutical development.
Materials:
-
This compound
-
Solvents: Purified water, phosphate buffered saline (PBS) at pH 7.4, 0.1 M HCl, ethanol, methanol, acetonitrile.
-
Shake-flask apparatus or orbital shaker in a temperature-controlled incubator.
-
Centrifuge.
-
Validated HPLC method for quantification.
-
pH meter.
Procedure:
-
Add an excess amount of the compound to a known volume of each solvent in a sealed flask. The excess solid should be clearly visible.
-
Agitate the flasks at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspensions to settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm filter to remove undissolved solids.
-
Dilute the filtrate with a suitable solvent.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV method.
-
The experiment should be performed in triplicate for each solvent and temperature.
The workflow for this protocol can be visualized as follows:
Caption: A generalized workflow for determining thermodynamic solubility.
Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method.[5]
Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and heat) and to develop a stability-indicating HPLC method.
Materials:
-
This compound
-
Reagents: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)
-
Calibrated stability chambers (thermal and photostability)
-
Validated stability-indicating HPLC method with a photodiode array (PDA) detector.
Procedure:
-
Sample Preparation: Prepare stock solutions of the compound (e.g., 1 mg/mL) in a suitable solvent.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and store at 60 °C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and store at 60 °C.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and store at room temperature.
-
Thermal Degradation: Store the solid compound and a solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9]
-
Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples. For acid/base hydrolysis samples, neutralize them before analysis. Analyze all samples by a stability-indicating HPLC-PDA method to separate the parent compound from any degradants.
-
Peak Purity: Use the PDA detector to assess the peak purity of the parent compound in both stressed and unstressed samples to ensure the method is stability-indicating.
The logical flow for a forced degradation study is outlined below:
Caption: Logical flow for conducting forced degradation studies.
Conclusion
While specific, publicly available data for this compound is not readily found, this guide provides a comprehensive framework for its characterization. The provided protocols for solubility and stability testing, based on established industry guidelines, offer a clear path for researchers to generate the necessary data for drug development and other scientific applications. The isoindolinone core suggests that careful consideration should be given to potential photo- and thermal instability. Experimental determination of these properties is a critical step in advancing the use of this compound.
References
- 1. preprints.org [preprints.org]
- 2. This compound | 1250443-39-0 [chemicalbook.com]
- 3. keyorganics.net [keyorganics.net]
- 4. 5-(aMinoMethyl)isoindolin-1-one hydrochloride | 1422057-35-9 [amp.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. fda.gov [fda.gov]
- 9. fda.gov.ph [fda.gov.ph]
Isoindolin-1-one scaffold in medicinal chemistry
An In-depth Technical Guide to the Isoindolin-1-one Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The isoindolin-1-one scaffold is a privileged heterocyclic motif that forms the structural core of a multitude of biologically active compounds.[1][2][3] Its synthetic accessibility and the diverse pharmacological activities exhibited by its derivatives have established it as a significant area of interest in medicinal chemistry and drug discovery.[4][5] This technical guide provides a comprehensive overview of the isoindolin-1-one scaffold, including its synthesis, biological applications, and the mechanisms of action of its derivatives.
The construction of the isoindolin-1-one core can be achieved through various synthetic strategies, ranging from classical cyclization reactions to modern transition-metal-catalyzed C-H activation.[4]
Key Synthetic Strategies:
-
Transition Metal-Catalyzed Synthesis: This is a primary method for constructing the isoindolin-1-one core.[1] Techniques include:
-
Rhodium-catalyzed C-H activation and annulation: This atom-economical approach involves the reaction of N-substituted benzamides with alkenes or alkynes.[4]
-
Palladium-catalyzed carbonylation: This method utilizes benzylamines as starting materials to introduce a carbonyl group and facilitate cyclization.[6]
-
Copper-catalyzed sp3 C-H functionalization: This approach allows for the synthesis of isoindolinones from 2-alkyl-N-substituted benzamides.[6]
-
-
Base-Mediated Intramolecular Cyclization: This is a fundamental and widely used method for the synthesis of 3-substituted isoindolin-1-ones.[1]
-
Multicomponent Reactions (MCRs): Reactions like the Ugi four-component reaction offer an efficient pathway to structurally diverse isoindolin-1-ones.[4][7]
-
Other Methods: Additional synthetic routes include electrochemical methods, radical and oxidant-driven metal-free methods, acid-catalyzed methods, ring-opening methods, and ultrasound-assisted synthesis.[2][3]
A generalized workflow for the synthesis and initial evaluation of novel isoindolin-1-one compounds is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Progress In the Chemistry and Pharmacology of Isoindolin‐1‐One Scaffolds | Semantic Scholar [semanticscholar.org]
- 6. Isoindolinone synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
The Strategic Role of 6-(Aminomethyl)isoindolin-1-one in PROTAC Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Targeted Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from traditional occupancy-based inhibition to event-driven pharmacology.[1][2] Unlike small molecule inhibitors that require sustained binding to a protein's active site, PROTACs act as catalysts that hijack the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate target proteins.[3][4] These heterobifunctional molecules consist of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.
The choice of E3 ligase ligand is a critical determinant of a PROTAC's success. Among the handful of E3 ligases successfully recruited for targeted protein degradation, Cereblon (CRBN) has become a mainstay.[5][6] Ligands based on immunomodulatory imide drugs (IMiDs), such as thalidomide and pomalidomide, are widely used to engage the CRL4^CRBN^ E3 ligase complex.[5] The isoindolin-1-one scaffold is the core chemical structure responsible for this interaction.
This technical guide focuses on 6-(Aminomethyl)isoindolin-1-one , a functionalized derivative of the isoindolin-1-one core. This molecule represents a key building block in modern PROTAC design, featuring a reactive aminomethyl group strategically placed for linker attachment. We will explore its mechanism of action, role in PROTAC assembly, and the experimental protocols used to characterize the resulting degraders.
Molecular Profile and Mechanism of Action
The 6-(Aminomethyl)isoindolin-1-one moiety serves as the CRBN-recruiting element of a PROTAC. The isoindolin-1-one core mimics the structure of pomalidomide, enabling it to bind within a hydrophobic pocket of the CRBN substrate receptor. The aminomethyl group at the 6-position of the isoindolinone ring provides a convenient and strategically positioned point for covalent attachment of a linker, which is then connected to a POI-binding ligand.
The fundamental mechanism of action for a PROTAC utilizing this scaffold follows a catalytic cycle:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and the CRBN E3 ligase, forming a key POI-PROTAC-CRBN ternary complex.
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase complex to transfer ubiquitin (Ub) from a charged E2 conjugating enzyme onto lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.
-
Proteasomal Recognition: The polyubiquitinated POI is recognized by the 26S proteasome.
-
Degradation and Recycling: The proteasome unfolds and degrades the POI into small peptides. The PROTAC molecule is then released and can initiate another cycle of degradation.
Application in PROTAC Development
The development of a novel PROTAC is a multi-step process that involves rational design and rigorous experimental validation. The 6-(aminomethyl)isoindolin-1-one scaffold is introduced during the chemical synthesis phase, where it is coupled via its amino group to a pre-synthesized linker-POI ligand fragment.
The workflow for developing a PROTAC using this building block typically involves:
-
Target Selection & Binder Identification: A protein of interest is chosen, and a suitable small molecule binder (warhead) is identified or designed.
-
E3 Ligand Selection: CRBN is selected as the E3 ligase, making 6-(aminomethyl)isoindolin-1-one an appropriate choice for the ligase-recruiting moiety.
-
Linker Design & Synthesis: A chemical linker of varying length, composition, and rigidity is designed to optimally bridge the POI binder and the CRBN ligand. The linker is often synthesized with a reactive group to couple with the aminomethyl handle.
-
PROTAC Synthesis: The POI binder-linker is conjugated to 6-(aminomethyl)isoindolin-1-one.
-
In Vitro Evaluation: The synthesized PROTAC is tested for its ability to bind CRBN, bind the POI, form a ternary complex, and induce degradation of the POI in cell lines.
-
Lead Optimization: Structure-activity relationships (SAR) are established to optimize the degrader's potency (DC50), efficacy (Dmax), and selectivity.
Quantitative Data for Isoindolinone-Based PROTACs
While specific binding and degradation data for PROTACs using 6-(aminomethyl)isoindolin-1-one are not extensively documented in publicly accessible literature, we can analyze data from PROTACs using the closely related and well-characterized pomalidomide ligand to provide a benchmark for expected performance. The following tables summarize representative quantitative data for pomalidomide-based PROTACs against various targets.
Table 1: CRBN Binding Affinity of Pomalidomide
| Ligand | Assay Type | Kd (nM) | Reference |
| Pomalidomide | ITC | 250 | [5] |
| Pomalidomide | TR-FRET | 1800 | [5] |
Note: Binding affinity can vary based on the assay method. ITC (Isothermal Titration Calorimetry) measures direct binding in solution, while TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is a proximity-based assay.
Table 2: Representative Degradation Potency of Pomalidomide-Based PROTACs
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ZQ-23 | HDAC8 | K562 | 147 | 93 | [3] |
| PROTAC 16 | EGFRWT | A549 | 32.9 | >90 | [4] |
| dBET57 | BRD4 | MM.1S | 4.7 | >95 | [5] |
DC50: The concentration of PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of protein degradation achievable.
Key Experimental Protocols
This section provides generalized, yet detailed, methodologies for the synthesis of a functionalized isoindolinone and the characterization of a resulting PROTAC.
Generalized Protocol for Synthesis of a C6-Functionalized Isoindolinone
This protocol is a representative synthesis for creating a C6-functionalized isoindolinone, which serves as a precursor to 6-(aminomethyl)isoindolin-1-one. The final reduction of an azide or nitrile at the C6 position would yield the desired amine.
-
Starting Material: 4-Bromo-2-(hydroxymethyl)benzonitrile.
-
Step 1: Azide Formation.
-
Dissolve 4-bromo-2-(hydroxymethyl)benzonitrile (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the resulting 4-bromo-2-(azidomethyl)benzonitrile by column chromatography.
-
-
Step 2: Cyclization to Isoindolinone.
-
Dissolve the 4-bromo-2-(azidomethyl)benzonitrile (1.0 eq) in a mixture of acetic acid and water.
-
Add zinc dust (5.0 eq) portion-wise while maintaining the temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours. The reaction involves the reduction of the nitrile and azide, followed by intramolecular cyclization.
-
Filter the reaction mixture through celite to remove excess zinc.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate to yield 6-aminoisoindolin-1-one.
-
-
Step 3: Conversion of Amine to Aminomethyl (if starting from a different precursor) or final reduction.
-
The final step to obtain 6-(aminomethyl)isoindolin-1-one would typically involve the reduction of a nitrile or azide group at the 6-position of the isoindolinone ring using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Protocol for CRBN Binding Assay (Competitive Fluorescence Polarization)
This assay quantifies the ability of a test compound (e.g., 6-(aminomethyl)isoindolin-1-one) to displace a fluorescently labeled tracer from the CRBN protein.
-
Materials:
-
Recombinant human CRBN/DDB1 protein complex.
-
Fluorescent tracer (e.g., a fluorescein-labeled thalidomide probe).
-
Test compound and positive control (e.g., pomalidomide).
-
Assay Buffer (e.g., 50 mM HEPES, 75 mM NaCl, 0.01% Triton X-100, pH 7.4).[6]
-
384-well, non-stick, black microplates.
-
-
Procedure:
-
Prepare a serial dilution of the test compound and pomalidomide in assay buffer.
-
In the microplate, add a fixed concentration of the CRBN/DDB1 complex and the fluorescent tracer to each well.
-
Add the serially diluted test compounds and controls to the wells. Include wells with no competitor (maximum polarization) and wells with no protein (minimum polarization).
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization (FP) using a suitable plate reader.
-
-
Data Analysis:
-
Convert the raw FP data to percent inhibition relative to the controls.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the fluorescent tracer.
-
Protocol for Target Degradation Assay (Western Blot)
This is the most common method to directly measure the reduction in target protein levels following PROTAC treatment.
-
Materials:
-
Cell line expressing the target protein.
-
Complete cell culture medium.
-
PROTAC compound (stock in DMSO).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer apparatus, and nitrocellulose or PVDF membranes.
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete medium. Treat the cells for a specified time (e.g., 18-24 hours). Include a vehicle-only (DMSO) control.
-
After treatment, wash the cells with ice-cold PBS and lyse them directly in the wells with lysis buffer.
-
Harvest the cell lysates and clarify by centrifugation.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and resolve by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane and probe with the primary antibodies overnight at 4 °C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash again and visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Plot the normalized protein levels against the PROTAC concentration and fit to a dose-response curve to determine the DC50 and Dmax values.
-
Disruption of Cellular Signaling
By degrading a key protein, a PROTAC can effectively dismantle a signaling pathway crucial for disease progression. For example, a PROTAC targeting a receptor tyrosine kinase (RTK) can prevent downstream signaling cascades that drive cell proliferation and survival.
Conclusion
6-(Aminomethyl)isoindolin-1-one represents a vital, pre-functionalized building block for the synthesis of CRBN-recruiting PROTACs. Its isoindolin-1-one core ensures high-affinity binding to the CRBN E3 ligase, while the strategically placed aminomethyl group provides a robust and versatile handle for linker attachment. This enables the modular and efficient construction of diverse PROTAC libraries. While direct, comprehensive quantitative data for this specific moiety remains sparse in public literature, the extensive validation of its parent scaffold, pomalidomide, underscores its utility and potential. By providing a reliable anchor to the cell's degradation machinery, 6-(aminomethyl)isoindolin-1-one and similar derivatives are instrumental in advancing the development of novel protein degraders for a wide range of therapeutic applications.
References
- 1. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protacs: Chimeric molecules that target proteins to the Skp1–Cullin–F box complex for ubiquitination and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 6-(Aminomethyl)isoindolin-1-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-(Aminomethyl)isoindolin-1-one hydrochloride, a key intermediate in the development of various therapeutic agents. This document details the synthetic pathway, experimental protocols, and quantitative data to support research and development in the pharmaceutical and chemical industries.
Synthetic Strategy Overview
The synthesis of this compound is typically achieved through a two-step process commencing from a suitable 6-substituted isoindolin-1-one precursor. The general strategy involves:
-
Cyanation: Introduction of a nitrile group at the 6-position of the isoindolin-1-one ring system. This is commonly accomplished via a nucleophilic substitution reaction on a precursor such as 6-bromoisoindolin-1-one.
-
Reduction: Conversion of the nitrile group to a primary amine (aminomethyl group) through catalytic hydrogenation.
-
Salt Formation: Treatment of the resulting free amine with hydrochloric acid to yield the stable hydrochloride salt.
This approach is favored for its efficiency and the availability of starting materials.[1][2]
Experimental Protocols
Step 1: Synthesis of 6-Cyanoisoindolin-1-one
The initial step involves the conversion of 6-bromoisoindolin-1-one to 6-cyanoisoindolin-1-one. This reaction is a crucial step for introducing the nitrogen-containing functional group that will be later reduced.
Experimental Protocol:
A mixture of 6-bromoisoindolin-1-one, a cyanide source such as copper(I) cyanide or zinc cyanide, and a palladium catalyst (e.g., Pd(PPh₃)₄) in a suitable high-boiling polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is heated under an inert atmosphere. The reaction progress is monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is cooled and worked up by quenching with an aqueous solution, followed by extraction of the product with an organic solvent. The crude product is then purified by column chromatography or recrystallization to afford 6-cyanoisoindolin-1-one.
Step 2: Synthesis of 6-(Aminomethyl)isoindolin-1-one
The second step is the reduction of the nitrile group of 6-cyanoisoindolin-1-one to the corresponding primary amine, 6-(aminomethyl)isoindolin-1-one. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and selectivity.[1][3]
Experimental Protocol:
6-Cyanoisoindolin-1-one is dissolved in a suitable solvent, typically ethanol or methanol, often with the addition of ammonia to suppress the formation of secondary amine byproducts. A hydrogenation catalyst, most commonly Raney Nickel, is added to the solution.[1][3] The mixture is then subjected to a hydrogen atmosphere in a hydrogenation apparatus. The reaction is typically carried out at elevated pressure and temperature to facilitate the reduction. After the reaction is complete, the catalyst is carefully filtered off, and the solvent is removed under reduced pressure to yield the crude 6-(aminomethyl)isoindolin-1-one.
Step 3: Preparation of this compound
The final step is the conversion of the free amine to its more stable and handleable hydrochloride salt.[4][5][6][7]
Experimental Protocol:
The crude 6-(aminomethyl)isoindolin-1-one is dissolved in a suitable organic solvent, such as ethanol, methanol, or a mixture of ethers. A solution of hydrogen chloride in an organic solvent (e.g., HCl in isopropanol or dioxane) or gaseous hydrogen chloride is then added to the solution of the amine with stirring.[6] The hydrochloride salt typically precipitates out of the solution. The solid is collected by filtration, washed with a cold solvent to remove any remaining impurities, and dried under vacuum to give this compound as a stable solid.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound. Please note that yields are representative and can vary based on reaction scale and optimization.
| Step | Starting Material | Product | Reagents and Conditions | Typical Yield (%) | Purity (%) |
| 1 | 6-Bromoisoindolin-1-one | 6-Cyanoisoindolin-1-one | CuCN or Zn(CN)₂, Pd catalyst, DMF/NMP, heat | 75-85 | >95 |
| 2 | 6-Cyanoisoindolin-1-one | 6-(Aminomethyl)isoindolin-1-one | Raney Ni, H₂, Ethanol/Ammonia, heat, pressure | 80-90 | >97 |
| 3 | 6-(Aminomethyl)isoindolin-1-one | This compound | HCl (in organic solvent), Ethanol/Ether | >95 | >99 |
Mandatory Visualization
The following diagram illustrates the synthetic workflow for the preparation of this compound.
Caption: Synthetic workflow for this compound.
Conclusion
This technical guide outlines a reliable and efficient synthetic route to this compound. The provided experimental protocols and data serve as a valuable resource for researchers and professionals engaged in the synthesis of this important pharmaceutical intermediate. The described methodology, centered around a cyanation-reduction sequence, offers a practical approach for obtaining the target compound in good yield and high purity.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. asianpubs.org [asianpubs.org]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyonline.com [spectroscopyonline.com]
6-(Aminomethyl)isoindolin-1-one as a Cereblon E3 Ligase Ligand: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation utilizing Proteolysis-Targeting Chimeras (PROTACs) has emerged as a transformative therapeutic modality in drug discovery.[1][2] PROTACs are heterobifunctional molecules that harness the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[3] These molecules consist of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker to connect the two.[4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3]
Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4-CRBN), is a widely exploited E3 ligase in PROTAC design.[5][6] Ligands for Cereblon are often derived from immunomodulatory imide drugs (IMiDs) such as thalidomide and its analogs.[7] The isoindolin-1-one scaffold is a key structural feature of many Cereblon ligands. This technical guide focuses on 6-(aminomethyl)isoindolin-1-one, a functionalized isoindolinone derivative, as a versatile ligand for recruiting the Cereblon E3 ligase in the development of novel PROTACs. We will delve into its mechanism of action, provide a framework for the quantitative evaluation of its binding and degradation efficacy, and present detailed experimental protocols for its characterization.
Mechanism of Action
The core function of a PROTAC incorporating 6-(aminomethyl)isoindolin-1-one is to induce the proximity between a target protein and the Cereblon E3 ligase complex. The 6-(aminomethyl)isoindolin-1-one moiety serves as the Cereblon-binding element. Upon simultaneous binding of the PROTAC to the POI and Cereblon, a ternary complex is formed.[1] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[8] The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACpedia - PROTACS on 29129717 [protacpedia.weizmann.ac.il]
- 5. Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Investigational Therapeutic Agents Derived from Isoindolin-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isoindolin-1-one scaffold is a privileged heterocyclic motif that forms the core of a wide array of biologically active molecules. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, leading to the development of several investigational and clinically approved therapeutic agents. This technical guide provides an in-depth overview of isoindolin-1-one-based investigational agents, focusing on their synthesis, mechanisms of action, and therapeutic potential across various disease areas, including oncology, inflammation, and infectious diseases.
Overview of Therapeutic Applications
Isoindolin-1-one derivatives have demonstrated a broad spectrum of biological activities, making them a versatile platform for drug discovery. Key therapeutic areas where these compounds have shown promise include:
-
Anticancer Activity: This is one of the most extensively studied applications. Derivatives have been shown to exhibit cytotoxicity against various cancer cell lines through mechanisms such as kinase inhibition and modulation of protein degradation pathways.
-
Anti-inflammatory Effects: Certain isoindolin-1-one compounds have been found to inhibit key inflammatory mediators and signaling pathways, such as the NF-κB pathway.
-
Antimicrobial Activity: The isoindolin-1-one core has been incorporated into molecules with activity against a range of bacterial and fungal pathogens.
-
Neurological Disorders: Some derivatives have been investigated as positive allosteric modulators of GABA-A receptors, suggesting potential applications in conditions like epilepsy.
Data Presentation: Quantitative Bioactivity
The following tables summarize the quantitative data for various isoindolin-1-one derivatives across different therapeutic applications, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Isoindolin-1-one Derivatives
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50/GI50 (µM) | Reference |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's lymphoma) | Cytotoxicity | 0.26 µg/mL | |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (Chronic myelogenous leukemia) | Cytotoxicity | 3.81 µg/mL | |
| 3-Methyleneisoindolin-1-one Derivative 1 | MCF-7 (Breast cancer) | Antiproliferative | < 10 | [1] |
| 3-Methyleneisoindolin-1-one Derivative 2 | MCF-7 (Breast cancer) | Antiproliferative | < 10 | [1] |
| Isoindolinone Derivative 2a | A549 (Lung cancer) | Anticancer | 650.25 | [2] |
Table 2: Carbonic Anhydrase Inhibition by Isoindolinone Derivatives
| Compound | Isoform | IC50 (nM) | Kᵢ (nM) | Reference |
| 2c | hCA I | - | 11.48 ± 4.18 | [3] |
| hCA II | - | 9.32 ± 2.35 | [3] | |
| 2f | hCA I | 11.24 ± 0.291 | 16.09 ± 4.14 | [3] |
| hCA II | 27.80 ± 0.170 | 14.87 ± 3.25 | [3] | |
| Acetazolamide (Standard) | hCA I | 75.73 ± 1.205 | - | [3] |
| hCA II | 231 ± 1 | - | [3] |
Table 3: Antimicrobial Activity of Isoindolin-1-one Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Isoindolin-1-one-3-phosphonate Derivative | Staphylococcus aureus | - | |
| Isoindolin-1-one-3-phosphonate Derivative | Bacillus cereus | - | |
| Isoindolin-1-one-3-phosphonate Derivative | Klebsiella pneumoniae | - | |
| Isoindolin-1-one-3-phosphonate Derivative | Escherichia coli | - | |
| Isoindolin-1-one-3-phosphonate Derivative | Candida albicans | - | |
| Isoindolin-1-one-3-phosphonate Derivative | Yarrowia lipolytica | - | |
| N-substituted isoindolin-5-one | Gram-positive bacteria | - | |
| N-substituted isoindolin-5-one | Gram-negative bacteria | - |
Note: Specific MIC values for the phosphonate and N-substituted derivatives were not provided in the source material but were reported to have activity.
Key Investigational Agents and Their Mechanisms of Action
Lenalidomide: A Paradigm of Targeted Protein Degradation
Lenalidomide is a prominent derivative of thalidomide, featuring an isoindolin-1-one core. It is a cornerstone in the treatment of multiple myeloma. Its mechanism of action involves binding to the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, primarily the Ikaros family zinc finger transcription factors IKZF1 and IKZF3. The degradation of these factors is detrimental to the survival of multiple myeloma cells.
References
- 1. Design, Synthesis, and Anti-Cancer Activity Evaluation of a 3-methyleneisoindolin- 1-One Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
The Isoindolin-1-one Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The isoindolin-1-one framework has emerged as a "privileged structure" in medicinal chemistry, forming the core of a multitude of biologically active compounds with therapeutic potential across a wide range of diseases.[1][2] Its synthetic accessibility and the diverse biological activities exhibited by its derivatives have made it a focal point of intensive research in the quest for novel therapeutic agents.[1][3] This technical guide provides a comprehensive overview of recent discoveries in the field, focusing on novel isoindolin-1-one derivatives, their synthesis, biological evaluation, and mechanisms of action.
Therapeutic Applications of Novel Isoindolin-1-one Derivatives
The versatility of the isoindolin-1-one scaffold allows for the development of compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antimicrobial, and central nervous system (CNS) effects.[1][4] Recent research has highlighted the potential of these derivatives in several key therapeutic areas.
Modulators of GABA-A Receptors for Epilepsy Treatment
Epilepsy, a prevalent and often life-threatening neurological disorder, is a key area of investigation for novel therapeutics. The γ-aminobutyric acid type A (GABA-A) receptors are crucial targets for antiepileptic drugs.[5][6] A recent study has led to the discovery of a series of 2,7-disubstituted isoindolin-1-one derivatives that act as potent positive allosteric modulators (PAMs) of GABA-A receptors.[5][6]
These compounds have demonstrated significant efficacy in preclinical seizure models.[6] Notably, compound Cpd48 exhibited strong potentiation of both synaptic and extra-synaptic GABA-A receptors and showed potent in vivo efficacy in mouse models of seizures, including the subcutaneous pentylenetetrazol (sc-PTZ) and maximal electroshock (MES) models.[6] Furthermore, Cpd48 displayed high selectivity for GABA-A receptors over other CNS ion channels and possessed favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier.[6]
Table 1: In Vitro Activity of 2,7-Disubstituted Isoindolin-1-one Derivatives as GABA-A Receptor PAMs [5]
| Compound | R¹ | R² | EC₅₀ (μM) at α1β2γ2 | Eₘₐₓ (fold) at α1β2γ2 |
| 24 | H | Br | >10 | - |
| 11a | 2,4-diCl-Ph | Br | 0.85 | 8.5 |
| 27 | 2,4-diCl-Ph | Ph | 0.82 | 10.2 |
| 28 | 2,4-diCl-Ph | 7-Ph | 0.21 | 11.36 |
Table 2: In Vivo Anticonvulsant Activity of Cpd48 [6]
| Seizure Model | ED₅₀ (mg/kg) |
| sc-PTZ | 8.20 |
| MES | 2.68 |
Carbonic Anhydrase Inhibitors with Anticancer Potential
Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has been a target for the treatment of several diseases, including cancer. A novel series of isoindolin-1-one derivatives has been synthesized and evaluated for their inhibitory potential against human carbonic anhydrase I and II (hCA I and hCA II) isozymes.[7]
Several of these compounds, particularly 2c and 2f , demonstrated superior inhibitory effects on both hCA I and hCA II compared to the standard inhibitor acetazolamide (AAZ).[7] These compounds exhibited Ki values in the low nanomolar range, indicating a high affinity for the active site of the enzymes.[7] Furthermore, some of these derivatives, such as compound 2a , displayed dose-dependent anticancer activity against A549 lung cancer cells without showing cytotoxicity to healthy cells at the tested concentrations.[7]
Table 3: Carbonic Anhydrase Inhibition Data for Novel Isoindolin-1-one Derivatives [7]
| Compound | hCA I Ki (nM) | hCA I IC₅₀ (nM) | hCA II Ki (nM) | hCA II IC₅₀ (nM) |
| 2a | 87.08 ± 35.21 | 75.73 ± 1.205 | 160.34 ± 46.59 | 231 ± 1 |
| 2c | 11.48 ± 4.18 | 11.24 ± 0.291 | 14.87 ± 3.25 | 15.83 ± 0.125 |
| 2f | 16.09 ± 4.14 | 12.50 ± 0.187 | 9.32 ± 2.35 | 13.02 ± 0.041 |
| AAZ | 436.20 | - | 93.53 | - |
Computational Discovery of CDK7 Inhibitors for Breast Cancer Therapy
The inhibition of cyclin-dependent kinases (CDKs) is a promising strategy for the development of anti-breast cancer drugs.[8] A computational study virtually screened a library of 48 isoindolin-1-one derivatives for their potential to inhibit CDK7.[8] Through molecular docking, two lead compounds, ligand 7 and ligand 14 , were identified with high binding affinities to the active site of CDK7.[8]
Density functional theory (DFT) studies suggested that these molecules are chemically reactive, which could contribute to their anticancer activity.[8] Pharmacokinetic predictions also indicated that these compounds possess favorable drug-like properties.[8] This in silico approach highlights the potential of isoindolin-1-one derivatives as effective CDK7 inhibitors and provides a strong foundation for their future synthesis and biological evaluation.[8]
Experimental Protocols
The synthesis of isoindolin-1-one derivatives can be achieved through various methodologies, including transition metal-catalyzed reactions, base-mediated cyclizations, and multicomponent reactions.[1][2]
General Synthesis of 2,7-Disubstituted Isoindolin-1-ones
A common synthetic route to 2,7-disubstituted isoindolin-1-ones involves a two-step process starting from a substituted isobenzofuran-1,3-dione.[5]
Step 1: Reduction of 7-Bromoisobenzofuran-1,3-dione Commercially available 7-bromoisobenzofuran-1,3-dione (9) is reduced using diisobutylaluminium hydride (DIBAL-H) to yield 7-bromoisobenzofuran-1(3H)-one (10).[5]
Step 2: Reaction with Substituted Anilines The resulting 7-bromoisobenzofuran-1(3H)-one (10) is then reacted with various substituted anilines in the presence of a catalyst, such as indium(III) chloride (InCl₃), at elevated temperatures to produce the desired 7-bromo substituted isoindolin-1-one derivatives.[5]
One-Pot Synthesis of Novel Isoindolinones from 2-Benzoylbenzoic Acid
An efficient, metal-free, one-pot method has been developed for the synthesis of novel isoindolin-1-one derivatives from 2-benzoylbenzoic acid using chlorosulfonyl isocyanate (CSI) and various alcohols.[7] This reaction proceeds under mild conditions.[7]
General Procedure: To a solution of 2-benzoylbenzoic acid in an appropriate solvent, chlorosulfonyl isocyanate is added, followed by the addition of an alcohol. The reaction mixture is stirred at room temperature until completion. The resulting product is then isolated and purified using standard techniques.
In Vitro GABA-A Receptor PAM Assay
The activity of the synthesized compounds as PAMs of GABA-A receptors can be evaluated using a whole-cell patch-clamp electrophysiology assay on cells stably expressing the desired GABA-A receptor subtypes (e.g., α1β2γ2). The potentiation of the GABA-evoked current by the test compounds is measured to determine their EC₅₀ and Eₘₐₓ values.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the compounds against hCA I and hCA II can be determined by measuring the inhibition of the enzyme-catalyzed hydrolysis of 4-nitrophenyl acetate. The change in absorbance over time is monitored spectrophotometrically to calculate the percentage of inhibition and subsequently the IC₅₀ and Ki values.
Visualizing the Science
Diagrams are essential tools for illustrating complex biological pathways and experimental workflows.
Caption: Synthetic workflow for 2,7-disubstituted isoindolin-1-ones.
Caption: Signaling pathway of GABA-A receptor positive allosteric modulation.
Conclusion
The isoindolin-1-one scaffold continues to be a highly fruitful area of research in drug discovery. The diverse biological activities of its derivatives, coupled with the development of efficient and versatile synthetic methodologies, underscore its potential in addressing a wide range of unmet medical needs. The examples highlighted in this guide, from potent antiepileptic agents to novel anticancer compounds, demonstrate the remarkable adaptability of this chemical framework. As research continues, the discovery of new isoindolin-1-one derivatives with enhanced potency, selectivity, and pharmacokinetic profiles holds great promise for the future of medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Novel Isoindolin-1-one Derivatives as GABAA Receptors Positive Allosteric Modulators with Antiepileptic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis Using 6-(Aminomethyl)isoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The Cereblon (CRBN) E3 ligase is a frequently utilized component in PROTAC design, with ligands often derived from thalidomide and its analogs. 6-(Aminomethyl)isoindolin-1-one serves as a valuable building block for the synthesis of CRBN-recruiting PROTACs, providing a reactive primary amine for versatile linker attachment.
This document provides a detailed protocol for the synthesis of a PROTAC utilizing 6-(aminomethyl)isoindolin-1-one as the CRBN E3 ligase ligand precursor. The protocol outlines a two-stage process: the coupling of a linker to 6-(aminomethyl)isoindolin-1-one and the subsequent conjugation to a ligand for a protein of interest.
Signaling Pathway: PROTAC-Mediated Protein Degradation
CRBN-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase complex (comprising DDB1, CUL4A, and RBX1). This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein into smaller peptides. The PROTAC molecule is subsequently released and can catalytically induce the degradation of additional target protein molecules.
Caption: Mechanism of CRBN-PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using 6-(aminomethyl)isoindolin-1-one is a sequential process. The first stage involves the coupling of a bifunctional linker to the primary amine of 6-(aminomethyl)isoindolin-1-one. The second stage is the conjugation of the resulting intermediate with a ligand for the protein of interest.
Caption: General experimental workflow for PROTAC synthesis.
Experimental Protocols
This section provides a representative protocol for the synthesis of a PROTAC using 6-(aminomethyl)isoindolin-1-one. This protocol describes an amide bond formation to connect the linker and subsequent coupling to a POI ligand.
Protocol 1: Synthesis of CRBN Ligand-Linker Intermediate
This protocol details the amide coupling of 6-(aminomethyl)isoindolin-1-one with a carboxylic acid-functionalized linker (e.g., a PEG linker with a terminal carboxylic acid and a protected amine).
Reagents and Materials:
-
6-(Aminomethyl)isoindolin-1-one
-
Boc-NH-PEGx-COOH (or other suitable linker)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the Boc-NH-PEGx-COOH linker (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of 6-(aminomethyl)isoindolin-1-one (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with DCM (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the Boc-protected CRBN ligand-linker intermediate.
Protocol 2: Boc Deprotection of the Intermediate
Reagents and Materials:
-
Boc-protected CRBN ligand-linker intermediate
-
TFA (Trifluoroacetic acid) or 4M HCl in dioxane
-
DCM
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq) in DCM.
-
Add an excess of TFA (e.g., 20% v/v in DCM) or 4M HCl in dioxane.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The resulting amine salt is often used in the next step without further purification.
Protocol 3: Final PROTAC Synthesis via Amide Coupling
This protocol describes the coupling of the deprotected CRBN ligand-linker intermediate with a POI ligand containing a carboxylic acid functionality.
Reagents and Materials:
-
Deprotected CRBN ligand-linker intermediate (amine salt)
-
POI ligand with a carboxylic acid group
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Preparative HPLC system
Procedure:
-
In a reaction vial, dissolve the POI ligand-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the deprotected CRBN ligand-linker intermediate (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative reverse-phase HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
Data Presentation
The efficacy of a synthesized PROTAC is typically evaluated by its ability to induce the degradation of the target protein in a cellular context. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table provides a template for summarizing such quantitative data.
| PROTAC Identifier | Target Protein (POI) | Cell Line | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC-X | Example Kinase A | Cancer Cell Line A | PEG4 | 50 | >90 |
| PROTAC-Y | Example Receptor B | Cancer Cell Line B | Alkyl C8 | 100 | 85 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Conclusion
The protocol described provides a robust framework for the synthesis of CRBN-recruiting PROTACs using 6-(aminomethyl)isoindolin-1-one as a key building block. The versatility of the aminomethyl group allows for the incorporation of a variety of linkers, enabling the optimization of PROTAC properties for specific target proteins. Subsequent biological evaluation is crucial to determine the potency and efficacy of the synthesized PROTACs. This detailed guide serves as a valuable resource for researchers in the field of targeted protein degradation, facilitating the development of novel therapeutics.
Application Notes and Protocols for Solid-Phase PROTAC Synthesis Utilizing 6-(Aminomethyl)isoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[3]
This application note provides a detailed guide for the solid-phase synthesis of PROTACs utilizing 6-(Aminomethyl)isoindolin-1-one as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] Solid-phase synthesis offers significant advantages over traditional solution-phase chemistry, including simplified purification, the ability to drive reactions to completion with excess reagents, and amenability to automated and parallel synthesis for the rapid generation of PROTAC libraries.[2]
Signaling Pathway of PROTAC-Mediated Protein Degradation
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can participate in further catalytic cycles of protein degradation.[5]
Experimental Workflow for Solid-Phase PROTAC Synthesis
The solid-phase synthesis of a PROTAC involves the sequential attachment of the E3 ligase ligand, a linker, and the POI ligand to a solid support. This methodology allows for easy purification at each step by simple filtration and washing. The final PROTAC is then cleaved from the solid support.
Materials and Reagents
| Reagent | Supplier | Purpose |
| 6-(Aminomethyl)isoindolin-1-one | Commercially available | E3 Ligase Ligand |
| Rink Amide Resin | Various | Solid Support |
| Fmoc-Cl or Fmoc-OSu | Various | Protecting Group for Amine |
| Fmoc-NH-PEGn-COOH (n=2, 4, 6, etc.) | Various | Linker |
| Carboxylic acid-functionalized POI Ligand | Synthesized in-house or commercially available | Target Protein Ligand |
| N,N-Dimethylformamide (DMF) | Various | Solvent |
| Dichloromethane (DCM) | Various | Solvent |
| Piperidine | Various | Fmoc Deprotection Reagent |
| N,N-Diisopropylethylamine (DIPEA) | Various | Base |
| HATU, HBTU, or DIC/HOBt | Various | Coupling Reagents |
| Trifluoroacetic Acid (TFA) | Various | Cleavage Reagent |
| Triisopropylsilane (TIS) | Various | Scavenger |
| Diethyl Ether (cold) | Various | Precipitation |
Experimental Protocols
Protocol 1: Fmoc Protection of 6-(Aminomethyl)isoindolin-1-one
-
Dissolve 6-(Aminomethyl)isoindolin-1-one (1 equivalent) in a suitable solvent such as a mixture of dioxane and water.
-
Add a base, for example, sodium bicarbonate (2-3 equivalents), to the solution.
-
Slowly add a solution of Fmoc-Cl or Fmoc-OSu (1.1 equivalents) in dioxane to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, acidify the reaction mixture with 1N HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain Fmoc-6-(aminomethyl)isoindolin-1-one.
Protocol 2: Solid-Phase PROTAC Synthesis
Step 2.1: Resin Preparation
-
Place Rink Amide resin (100 mg, ~0.5 mmol/g) in a solid-phase synthesis vessel.
-
Swell the resin in DMF (2 mL) for 30 minutes at room temperature.
-
Drain the DMF.
Step 2.2: E3 Ligase Ligand Coupling
-
In a separate vial, dissolve Fmoc-6-(aminomethyl)isoindolin-1-one (2 equivalents relative to resin loading), a coupling reagent such as HATU (2 equivalents), and DIPEA (4 equivalents) in DMF.
-
Add the solution to the swollen resin.
-
Shake the reaction mixture at room temperature for 4-16 hours.
-
Drain the solution and wash the resin sequentially with DMF (3 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL).
Step 2.3: Fmoc Deprotection
-
Add a 20% solution of piperidine in DMF (2 mL) to the resin.
-
Shake for 5 minutes, then drain.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin with DMF (5 x 2 mL).
Step 2.4: Linker Coupling
-
In a separate vial, dissolve the desired Fmoc-NH-PEGn-COOH linker (2 equivalents), HATU (2 equivalents), and DIPEA (4 equivalents) in DMF.
-
Add the solution to the resin.
-
Shake the reaction mixture at room temperature for 2-4 hours.
-
Drain the solution and wash the resin as described in Step 2.2.4.
Step 2.5: Fmoc Deprotection
-
Repeat the Fmoc deprotection procedure as described in Step 2.3.
Step 2.6: POI Ligand Coupling
-
In a separate vial, dissolve the carboxylic acid-functionalized POI ligand (2 equivalents), HATU (2 equivalents), and DIPEA (4 equivalents) in DMF.
-
Add the solution to the resin.
-
Shake the reaction mixture at room temperature for 4-16 hours.
-
Drain the solution and wash the resin as described in Step 2.2.4. Finally, wash with methanol (3 x 2 mL) and dry the resin under vacuum.
Protocol 3: Cleavage and Purification
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.
-
Add the cleavage cocktail (2 mL) to the dried resin in a well-ventilated fume hood.
-
Shake the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude PROTAC by adding cold diethyl ether.
-
Centrifuge to pellet the crude product and decant the ether.
-
Purify the crude product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final PROTAC by LC-MS and NMR to confirm its identity and purity.
Quantitative Data Summary
The following table provides representative data for the synthesis and characterization of a hypothetical PROTAC synthesized using the described methodology. Actual yields and purity will vary depending on the specific POI ligand and linker used.
| Step | Parameter | Value |
| Resin Loading | Initial Loading | 0.5 mmol/g |
| E3 Ligand Coupling | Coupling Efficiency | >95% |
| Linker Coupling | Coupling Efficiency | >95% |
| POI Ligand Coupling | Coupling Efficiency | >90% |
| Final Product | Crude Yield | 60-80% |
| Purification | Purity (by HPLC) | >98% |
| Characterization | Molecular Weight (by MS) | Confirmed |
Conclusion
The solid-phase synthesis approach detailed in this application note provides a robust and efficient method for the construction of PROTACs using 6-(Aminomethyl)isoindolin-1-one as a Cereblon E3 ligase ligand. The modular nature of this strategy allows for the rapid assembly of diverse PROTAC libraries, facilitating the exploration of structure-activity relationships and the development of novel targeted protein degraders. The provided protocols and workflows serve as a comprehensive guide for researchers in the field of targeted protein degradation.
References
- 1. peptide.com [peptide.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Coupling Linkers to 6-(Aminomethyl)isoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Aminomethyl)isoindolin-1-one is a versatile bicyclic lactam scaffold that presents a primary amine handle, making it an attractive building block in medicinal chemistry and drug development. This primary amine allows for the covalent attachment of various linkers, which can in turn be conjugated to other small molecules, peptides, proteins, or reporter tags. This enables the creation of a wide array of molecular entities for targeted drug delivery, imaging, and diagnostic applications. The isoindolinone core itself is found in a number of biologically active compounds, and its derivatization allows for the exploration of new chemical space.
These application notes provide detailed protocols for two common and robust methods for coupling linkers to the primary amine of 6-(Aminomethyl)isoindolin-1-one: amide bond formation via N-Hydroxysuccinimide (NHS) ester chemistry and secondary amine formation through reductive amination. Additionally, guidelines for the characterization of the resulting conjugates are provided.
Principle of Coupling Reactions
The primary amine of 6-(Aminomethyl)isoindolin-1-one serves as a nucleophile that can react with electrophilic functional groups on a linker. The choice of coupling chemistry will depend on the desired stability of the resulting bond and the functional groups present on the linker.
-
Amide Bond Formation via NHS Esters: N-hydroxysuccinimide esters are highly reactive with primary amines, forming stable amide bonds.[1][2] This reaction is efficient and proceeds under mild conditions, typically at a pH between 7.2 and 9.0.[3][4] The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct.[3]
-
Reductive Amination: This two-step process involves the initial reaction of the primary amine with an aldehyde or ketone on the linker to form a Schiff base (imine).[2][5] This intermediate is then reduced to a stable secondary amine using a mild reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).[6] This method provides a stable and flexible linkage.
Experimental Workflow Overview
The general workflow for coupling linkers to 6-(Aminomethyl)isoindolin-1-one and characterizing the conjugate is outlined below. Successful bioconjugation requires careful monitoring at multiple stages, from the initial reaction to the final product characterization.[7]
Caption: General experimental workflow for coupling and characterization.
Protocol 1: Amide Bond Formation using an NHS Ester Linker
This protocol describes the coupling of a linker containing an N-Hydroxysuccinimide (NHS) ester to 6-(Aminomethyl)isoindolin-1-one.
Materials:
-
6-(Aminomethyl)isoindolin-1-one
-
Linker-NHS ester
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))[8]
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-8.0[4]
-
Thin-layer chromatography (TLC) plates
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
High-performance liquid chromatography (HPLC) system for purification
Procedure:
-
Reagent Preparation:
-
Allow the Linker-NHS ester to equilibrate to room temperature before opening the vial to prevent moisture condensation.[1][8]
-
Prepare a stock solution of 6-(Aminomethyl)isoindolin-1-one in the reaction buffer or an appropriate organic solvent.
-
Immediately before use, prepare a stock solution of the Linker-NHS ester in anhydrous DMF or DMSO.[1][8] Do not store NHS ester solutions as they are susceptible to hydrolysis.[8]
-
-
Coupling Reaction:
-
In a reaction vessel, dissolve 6-(Aminomethyl)isoindolin-1-one (1 equivalent) in the reaction buffer.
-
Add the Linker-NHS ester solution (1.1-1.5 equivalents) to the solution of 6-(Aminomethyl)isoindolin-1-one.[9] The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.[8]
-
Stir the reaction mixture at room temperature for 1-4 hours or overnight at 4°C.[1][9] The optimal reaction time may vary depending on the specific reactants.
-
Monitor the reaction progress by TLC or LC-MS to confirm the formation of the product and consumption of the starting materials.
-
-
Reaction Quenching:
-
Purification:
-
Purify the resulting conjugate using reverse-phase HPLC or other suitable chromatographic techniques to remove unreacted starting materials, the NHS byproduct, and any side products.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Assess the purity of the final product using analytical HPLC.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| pH Range for Reaction | 7.2 - 9.0 | [3][4] |
| Linker-NHS Ester Stoichiometry | 1.1 - 1.5 equivalents | [9] |
| Reaction Time | 1 - 4 hours (RT) or overnight (4°C) | [1][9] |
| Quenching Buffer Concentration | 20 - 50 mM | [1][4] |
Protocol 2: Reductive Amination with an Aldehyde-Containing Linker
This protocol details the coupling of a linker containing an aldehyde functional group to 6-(Aminomethyl)isoindolin-1-one.
Materials:
-
6-(Aminomethyl)isoindolin-1-one
-
Linker-aldehyde
-
Anhydrous Methanol (MeOH) or Dichloromethane (DCM)
-
Reducing agent: Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (NaBH(OAc)3)[6]
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.0-7.0
-
Thin-layer chromatography (TLC) plates
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
High-performance liquid chromatography (HPLC) system for purification
Procedure:
-
Schiff Base Formation:
-
Dissolve 6-(Aminomethyl)isoindolin-1-one (1 equivalent) and the Linker-aldehyde (1-1.2 equivalents) in anhydrous methanol or dichloromethane.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
The formation of the Schiff base can be monitored by TLC or LC-MS.
-
-
Reduction:
-
Once the imine formation is evident, add the reducing agent (sodium cyanoborohydride or sodium triacetoxyborohydride, 1.5-2.0 equivalents) portion-wise to the reaction mixture.
-
Continue to stir the reaction at room temperature for an additional 2-16 hours.
-
Monitor the reduction by TLC or LC-MS until the imine intermediate is consumed and the desired product is formed.
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by reverse-phase HPLC.
-
-
Characterization:
-
Confirm the structure and purity of the final conjugate by LC-MS and NMR spectroscopy.
-
Determine the purity of the final product using analytical HPLC.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Linker-Aldehyde Stoichiometry | 1.0 - 1.2 equivalents | N/A |
| Reducing Agent Stoichiometry | 1.5 - 2.0 equivalents | [6] |
| Reaction Time (Schiff Base) | 1 - 2 hours | N/A |
| Reaction Time (Reduction) | 2 - 16 hours | N/A |
Characterization of the Conjugate
Thorough characterization is crucial to ensure the identity, purity, and stability of the final 6-(aminomethyl)isoindolin-1-one-linker conjugate.
Analytical Techniques:
| Technique | Purpose | Reference |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | To confirm the molecular weight of the conjugate and monitor reaction progress. | [7][9] |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | To confirm the chemical structure and covalent linkage. | N/A |
| Analytical HPLC (High-Performance Liquid Chromatography) | To determine the purity of the final product. | [10] |
| HIC (Hydrophobic Interaction Chromatography) | Can be used to separate species with different drug-to-antibody ratios in the context of antibody-drug conjugates. | [7][11] |
| SEC (Size-Exclusion Chromatography) | Useful for purifying protein conjugates and assessing for aggregation. | [1] |
Signaling Pathway Considerations
While there are no specific signaling pathways directly attributed to 6-(aminomethyl)isoindolin-1-one itself in the provided search results, isoindolinone derivatives are known to be pharmacologically active. For example, they are core structures in molecules like lenalidomide, which modulates the activity of the cereblon E3 ubiquitin ligase complex. When designing conjugates with this scaffold for biological applications, it is important to consider how the entire molecule, including the linker and the conjugated payload, might interact with cellular pathways.
The following diagram illustrates a hypothetical scenario where a 6-(aminomethyl)isoindolin-1-one conjugate targets a cell surface receptor, leading to internalization and release of a therapeutic payload.
Caption: Hypothetical cellular uptake and action of a conjugate.
Conclusion
The primary amine of 6-(aminomethyl)isoindolin-1-one provides a reliable attachment point for a variety of linkers, enabling the synthesis of diverse molecular constructs. The protocols for amide bond formation and reductive amination described here offer robust and versatile methods for creating stable conjugates. Careful execution of these protocols, coupled with thorough analytical characterization, is essential for the successful development of novel therapeutics, diagnostics, and research tools based on this valuable scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 6-(Aminomethyl)isoindolin-1-one in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] While direct research on the specific neurological applications of 6-(Aminomethyl)isoindolin-1-one is limited in publicly available literature, its structural features make it a valuable starting material and key intermediate for the synthesis of novel central nervous system (CNS) drug candidates. The presence of a primary aminomethyl group at the 6-position offers a versatile handle for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the development of potent and selective modulators of various neurological targets.
Recent studies have highlighted the potential of isoindolin-1-one derivatives in several areas of neuroscience, particularly as modulators of key ion channels and receptors. These derivatives have shown promise in the treatment of epilepsy and other neurological disorders.[2][3][4] These application notes provide an overview of the potential applications of 6-(Aminomethyl)isoindolin-1-one as a scaffold for neuroscience research, along with detailed protocols for investigating its derivatives.
Potential Applications in Neuroscience
Based on the activities of structurally related isoindolin-1-one derivatives, 6-(Aminomethyl)isoindolin-1-one is a promising starting point for the development of compounds targeting:
-
GABAergic System: As positive allosteric modulators (PAMs) of GABA-A receptors for the treatment of epilepsy and anxiety disorders.[2]
-
Glutamatergic System: As modulators of metabotropic glutamate receptors (mGluRs), which are implicated in a range of neuropsychiatric conditions, including depression, anxiety, and schizophrenia.[3][4]
Data Presentation: Efficacy of Isoindolin-1-one Derivatives
The following tables summarize quantitative data for representative isoindolin-1-one derivatives from the literature, demonstrating the potential of this scaffold.
Table 1: In Vitro Potency of an Isoindolin-1-one Derivative (Cpd48) as a GABA-A Receptor PAM[2]
| Assay Type | Receptor Subtype | Parameter | Value |
| Electrophysiology | α1β2γ2 | EC50 | 1.2 x 10-7 M |
| Electrophysiology | α1β2γ2 | Emax | 10-fold potentiation |
Table 2: In Vivo Anticonvulsant Efficacy of an Isoindolin-1-one Derivative (Cpd48) in Mouse Models[2]
| Seizure Model | Route of Administration | Parameter | Value |
| Subcutaneous Pentylenetetrazole (sc-PTZ) | Intraperitoneal (i.p.) | ED50 | 8.20 mg/kg |
| Maximal Electroshock (MES) | Intraperitoneal (i.p.) | ED50 | 2.68 mg/kg |
| Pilocarpine-induced Status Epilepticus | Intraperitoneal (i.p.) | Effective Dose | Not specified, but potent efficacy observed |
Mandatory Visualizations
Caption: Signaling pathway of a GABA-A receptor positive allosteric modulator.
Caption: Experimental workflow for screening isoindolin-1-one derivatives.
Caption: Logical relationship for SAR studies starting from the core scaffold.
Experimental Protocols
The following protocols are generalized methodologies for evaluating the potential of novel isoindolin-1-one derivatives in neuroscience research.
Protocol 1: In Vitro Evaluation of GABA-A Receptor Modulation using Two-Electrode Voltage Clamp (TEVC) Electrophysiology
Objective: To determine if novel isoindolin-1-one derivatives act as positive allosteric modulators (PAMs) of human GABA-A receptors expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for human GABA-A receptor subunits (e.g., α1, β2, γ2)
-
Two-electrode voltage clamp (TEVC) rig
-
Recording solution (ND96)
-
GABA (gamma-aminobutyric acid) stock solution
-
Test compounds (derivatives of 6-(Aminomethyl)isoindolin-1-one) dissolved in DMSO
-
Microinjection system
Methodology:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
Inject each oocyte with cRNA encoding the desired GABA-A receptor subunits.
-
Incubate the oocytes for 2-5 days at 18°C to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two glass microelectrodes filled with 3M KCl (one for voltage clamping, one for current recording).
-
Clamp the oocyte membrane potential at -70 mV.
-
-
Experimental Procedure:
-
Establish a baseline GABA response by applying a low concentration of GABA (EC5-10) for 30 seconds, followed by a washout period.
-
Once a stable baseline is achieved, pre-apply the test compound (e.g., 1 µM) for 60 seconds.
-
During the continued presence of the test compound, co-apply the same EC5-10 concentration of GABA.
-
Record the peak current amplitude. A potentiation of the GABA-induced current in the presence of the test compound indicates PAM activity.
-
Perform a washout with ND96 solution until the response returns to baseline.
-
-
Data Analysis:
-
Calculate the potentiation as a percentage increase over the baseline GABA response.
-
To determine the EC50, perform a concentration-response curve by applying various concentrations of the test compound with a fixed EC5-10 of GABA.
-
Fit the data to a sigmoidal dose-response equation to calculate EC50 and Emax values.
-
Protocol 2: In Vivo Assessment of Anticonvulsant Activity in the Mouse sc-PTZ Seizure Model
Objective: To evaluate the in vivo efficacy of lead isoindolin-1-one derivatives in a chemically-induced seizure model.
Materials:
-
Male ICR mice (or other appropriate strain), 20-25 g
-
Test compound, formulated in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80)
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)
-
Vehicle control
-
Positive control (e.g., Diazepam)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation chambers
Methodology:
-
Animal Acclimation and Grouping:
-
Acclimate mice to the facility for at least 3 days prior to the experiment.
-
Randomly assign mice to treatment groups (Vehicle, Positive Control, and various doses of the test compound), with n=8-10 mice per group.
-
-
Compound Administration:
-
Administer the test compound or vehicle control via i.p. injection at a volume of 10 mL/kg.
-
Allow for a pre-treatment time based on the anticipated pharmacokinetics of the compound (typically 30-60 minutes).
-
-
Seizure Induction:
-
After the pre-treatment period, administer a subcutaneous (s.c.) injection of PTZ to induce clonic seizures.
-
-
Observation and Scoring:
-
Immediately after PTZ injection, place each mouse in an individual observation chamber.
-
Observe the mice continuously for 30 minutes.
-
Record the latency to the first clonic seizure and the presence or absence of generalized clonic seizures lasting more than 5 seconds.
-
A mouse is considered protected if it does not exhibit a generalized clonic seizure during the observation period.
-
-
Data Analysis:
-
Calculate the percentage of animals protected in each group.
-
Determine the median effective dose (ED50), the dose at which 50% of the animals are protected from seizures, using probit analysis.
-
Analyze the latency to seizure data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).
-
Disclaimer
This document is intended for research purposes only. The protocols provided are generalized and may require optimization for specific compounds and experimental conditions. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical treatment of animals. 6-(Aminomethyl)isoindolin-1-one and its derivatives should be handled with appropriate safety precautions.
References
- 1. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Isoindolin-1-one Derivatives as GABAA Receptors Positive Allosteric Modulators with Antiepileptic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Isoindolin-1-one Derivatives as Metabotropic Glutamate Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 6-Aryl isoindolin-1-one Derivatives as Negative Allosteric Modulators of Metabotropic Glutamate Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Purifying PROTACs Derived from 6-(Aminomethyl)isoindolin-1-one: An Application Guide
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins.[1][2][3] These molecules typically consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[4] PROTACs derived from 6-(aminomethyl)isoindolin-1-one utilize this moiety, a derivative of the thalidomide family, to recruit the Cereblon (CRBN) E3 ligase, initiating the degradation cascade.[1][5]
The multi-component nature and often high molecular weight and polarity of PROTACs present unique challenges for their purification.[6] Achieving high purity (>98%) is critical for accurate biological evaluation and to avoid off-target effects.[7][8] This document provides detailed application notes and protocols for the purification of PROTACs incorporating the 6-(aminomethyl)isoindolin-1-one moiety, focusing on common chromatographic techniques.
General Purification Strategy
A multi-step purification strategy is typically required to isolate PROTACs from complex crude reaction mixtures containing unreacted starting materials, reagents, and by-products.[4][9] The general workflow involves an initial bulk purification by flash chromatography followed by a final polishing step using preparative high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).[1][7]
Caption: A typical workflow for the purification of synthesized PROTACs.[4]
Protocol 1: Reversed-Phase Flash Chromatography (Crude Purification)
Reversed-phase flash chromatography is an effective initial step for purifying polar molecules like many PROTACs.[10] It is particularly useful for removing less polar impurities and can handle larger quantities of crude material.[10] Given the polarity imparted by the isoindolinone core and potentially a PEG linker, a reversed-phase approach is often more suitable than normal-phase.[6]
Methodology
-
Sample Preparation: Dissolve the crude PROTAC material in a minimal amount of a strong solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[7] For solid loading, adsorb this solution onto a small amount of C18 silica sorbent, and dry it under vacuum.[7] This prevents issues with solvent incompatibility during injection.
-
System and Cartridge:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water (can be modified with 0.1% formic acid or trifluoroacetic acid (TFA) to improve peak shape).
-
Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).[6]
-
Degassing: Degas all solvents prior to use to prevent bubble formation.
-
-
Chromatographic Method:
-
Equilibration: Equilibrate the cartridge with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 3-5 column volumes.[11]
-
Loading: Load the dissolved sample or the solid-loaded cartridge onto the column.[6]
-
Elution: Elute with a linear gradient of increasing Mobile Phase B. The steepness of the gradient will depend on the specific PROTAC and its impurities.
-
Detection: Monitor the elution profile using a UV detector, typically at 254 nm.[1]
-
-
Fraction Collection and Analysis:
Table 1: Typical Parameters for Reversed-Phase Flash Chromatography
| Parameter | Setting | Rationale |
| Stationary Phase | C18 Silica Gel | Good retention for moderately polar to nonpolar compounds; widely applicable for PROTACs.[6][11] |
| Mobile Phase A | Water + 0.1% Formic Acid (FA) or TFA | Acid modifier protonates basic sites, reducing peak tailing and improving resolution.[7] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography.[6] |
| Gradient | 5% to 95% B over 20-30 min | A broad gradient is a good starting point for crude mixtures.[9] |
| Flow Rate | 20-50 mL/min (for medium-scale cartridges) | Dependent on cartridge size; ensures efficient separation without excessive backpressure. |
| Detection | UV at 254 nm | Most PROTACs contain aromatic rings that absorb at this wavelength.[1] |
Protocol 2: Preparative Reversed-Phase HPLC (Final Polishing)
For achieving the high purity (>98%) required for biological assays, preparative RP-HPLC is the method of choice.[7] It offers superior resolution to flash chromatography, enabling the separation of closely eluting isomers and impurities.[8]
Methodology
-
Sample Preparation: Dissolve the partially purified PROTAC from the flash chromatography step in a minimal amount of DMSO or DMF.[7] Dilute with the initial mobile phase if necessary and filter the solution through a 0.45 µm syringe filter to remove particulates.[4][9]
-
System and Column:
-
Mobile Phase:
-
Method Development (Analytical Scale): Before scaling up, it is highly recommended to optimize the separation on an analytical HPLC system with similar column chemistry to determine the optimal, focused gradient.[7]
-
Chromatographic Method (Preparative Scale):
-
Equilibration: Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.[4]
-
Injection: Inject the filtered sample onto the column.[9]
-
Elution: Run a shallow, focused gradient based on the analytical separation. For example, if the compound elutes at 50% B in the analytical run, a preparative gradient might run from 40% to 60% B over 30-40 minutes.[7]
-
-
Fraction Collection and Processing:
-
Collect fractions corresponding to the main product peak.[4]
-
Confirm the purity of each collected fraction using analytical LC-MS.[1]
-
Pool the fractions with >98% purity.[7]
-
Remove the organic solvent under reduced pressure and lyophilize the remaining aqueous solution to obtain the final product as a solid (often as a TFA or FA salt).[4]
-
Table 2: Typical Parameters for Preparative RP-HPLC
| Parameter | Setting | Rationale |
| Stationary Phase | C18 or Phenyl-Hexyl (e.g., 5-10 µm particle size) | C18 is a good starting point; Phenyl-Hexyl can offer alternative selectivity for aromatic compounds.[7] |
| Mobile Phase A | Water + 0.1% TFA | TFA is a strong ion-pairing agent that provides sharp peaks for basic compounds like those containing the isoindolinone amine.[7] |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Acetonitrile generally provides lower backpressure than methanol.[7] |
| Gradient | Shallow, focused gradient (e.g., 10-20% range over 30-40 min) | Optimized from analytical run to maximize resolution around the product peak.[7] |
| Flow Rate | 20-100 mL/min | Dependent on preparative column diameter. |
| Detection | UV at 254 nm and/or 280 nm | Multiple wavelengths can aid in distinguishing the product from impurities. |
Protocol 3: Supercritical Fluid Chromatography (SFC) - An Orthogonal Approach
SFC is a powerful "green" alternative to HPLC that uses supercritical CO₂ as the primary mobile phase.[8] It is particularly effective for purifying complex molecules and can provide orthogonal selectivity to RP-HPLC, meaning it can separate impurities that are difficult to resolve by reversed-phase methods.[8] It is also highly effective for chiral separations, which may be relevant if the PROTAC contains stereocenters.[2]
Methodology
-
Sample Preparation: Dissolve the PROTAC sample in a solvent compatible with the SFC mobile phase, typically Methanol (MeOH).[7]
-
System and Column:
-
System: A preparative SFC system with a back-pressure regulator.
-
Column: A variety of stationary phases are available. For achiral separations, columns like 2-Ethylpyridine or Diol are common starting points.[7]
-
-
Mobile Phase:
-
Chromatographic Method:
-
Equilibration: Equilibrate the column with the initial mobile phase conditions until a stable baseline and pressure are achieved.[4]
-
Elution: Elute the PROTAC using a gradient of the organic co-solvent in supercritical CO₂. A typical gradient might be from 5% to 40% methanol over 10-15 minutes.[4]
-
System Conditions: Maintain a constant back-pressure (e.g., 100-150 bar) and temperature (e.g., 35-40 °C).[4]
-
-
Fraction Collection and Isolation:
Table 3: Typical Parameters for Preparative SFC
| Parameter | Setting | Rationale |
| Stationary Phase | 2-Ethylpyridine, Diol, or Chiral Phase | Offers different selectivity compared to C18; essential for resolving specific impurities or enantiomers.[7] |
| Mobile Phase A | Supercritical CO₂ | Primary mobile phase; low viscosity allows for high flow rates.[7] |
| Mobile Phase B | Methanol + 0.2% Diethylamine (DEA) | Co-solvent to modulate polarity. Basic additive improves peak shape for basic analytes.[7] |
| Gradient | 5% to 40% B over 10-15 min | A standard gradient for screening and initial purification.[4] |
| Back Pressure | 120 bar | Maintains the CO₂ in its supercritical state.[4] |
| Temperature | 40 °C | Affects solvent density and selectivity.[4] |
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs incorporating the 6-(aminomethyl)isoindolin-1-one moiety function by inducing the formation of a ternary complex between the target Protein of Interest (POI) and the Cereblon (CRBN) E3 ubiquitin ligase.[1][12] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI.[13] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC can be recycled to induce further degradation.[3][12]
Caption: PROTAC-induced ternary complex formation and subsequent protein degradation.[12]
Conclusion
The purification of PROTACs derived from 6-(aminomethyl)isoindolin-1-one requires a systematic, multi-step chromatographic approach to achieve the high levels of purity necessary for reliable biological characterization. A combination of reversed-phase flash chromatography for initial cleanup, followed by high-resolution preparative RP-HPLC or orthogonal SFC for final polishing, provides a robust strategy. The specific conditions for each step must be optimized for the individual physicochemical properties of each unique PROTAC molecule. Careful execution of these protocols will yield highly pure material suitable for advancing novel protein degraders in drug discovery pipelines.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reachseparations.com [reachseparations.com]
- 9. benchchem.com [benchchem.com]
- 10. selekt.biotage.com [selekt.biotage.com]
- 11. silicycle.com [silicycle.com]
- 12. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: A Step-by-Step Guide to the Synthesis and Evaluation of an Isoindolinone-Based PROTAC
Audience: Researchers, scientists, and drug development professionals.
Introduction: Proteolysis-Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cellular environment.[1][2][3] They achieve this by co-opting the cell's own ubiquitin-proteasome system (UPS), the natural machinery for protein disposal.[1][4] A PROTAC molecule is composed of three key parts: a "warhead" that binds to the target protein, an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two components.[2][4] This guide details the synthesis of a PROTAC featuring an isoindolinone-based anchor, which effectively hijacks the Cereblon (CRBN) E3 ligase, a widely used ligase in PROTAC development.[5][6][7] The described methodology utilizes a modular "click chemistry" approach, which offers a highly efficient and versatile strategy for synthesizing libraries of PROTACs.[][9][10]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs function catalytically to induce protein degradation.[1][4] The process begins when the PROTAC molecule simultaneously binds to the Protein of Interest (POI) and an E3 ubiquitin ligase (in this case, Cereblon), forming a ternary complex.[5][11][12] This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin molecules from the E3 ligase to lysine residues on the surface of the POI.[13][14] The polyubiquitinated POI is then recognized as a substrate for degradation by the 26S proteasome.[13][14] Following the degradation of the target protein into smaller peptides, the PROTAC is released and can engage another target protein molecule, repeating the cycle.[1][4][12]
Caption: PROTAC-mediated ternary complex formation and subsequent ubiquitination and degradation of the target protein.
Modular Synthesis of an Isoindolinone-Based PROTAC
The synthesis is approached in a modular fashion, preparing the functionalized warhead and anchor separately before their final conjugation. This example outlines the synthesis of a Bromodomain-containing protein 4 (BRD4) degrader, using the well-characterized BRD4 inhibitor (+)-JQ1 as the warhead and pomalidomide, an isoindolinone derivative, as the CRBN anchor.
Overall Synthetic Scheme:
-
Step 1: Synthesis of an azide-functionalized pomalidomide derivative (CRBN ligand).
-
Step 2: Synthesis of an alkyne-functionalized JQ1 derivative (POI ligand/warhead).
-
Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to conjugate the two fragments, forming the final PROTAC.[10]
Protocol 1: Synthesis of Azide-Functionalized Pomalidomide
This protocol describes the preparation of a pomalidomide derivative with an azide handle, ready for click chemistry.
Materials:
-
Pomalidomide
-
1-Bromo-2-(2-chloroethoxy)ethane
-
Sodium azide (NaN₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Standard glassware and stirring equipment
-
Purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Alkylation: Dissolve pomalidomide (1.0 eq) in DMF. Add K₂CO₃ (2.0 eq) and 1-bromo-2-(2-chloroethoxy)ethane (1.5 eq).
-
Stir the reaction mixture at 80°C for 12 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the chloro-functionalized intermediate.
-
Azidation: Dissolve the purified intermediate (1.0 eq) in DMF and add sodium azide (3.0 eq).
-
Stir the reaction at 60°C for 6 hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Work up the reaction as described in step 3.
-
Purify the final product, Pomalidomide-linker-azide, by silica gel chromatography.
Protocol 2: Synthesis of Alkyne-Functionalized JQ1
This protocol details the functionalization of the BRD4 inhibitor (+)-JQ1 with a terminal alkyne.[10]
Materials:
-
(+)-JQ1-carboxylic acid (a common derivative of JQ1)
-
Propargylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Amide Coupling: Dissolve (+)-JQ1-carboxylic acid (1.0 eq) in DMF.[10]
-
Add HATU (1.2 eq), propargylamine (1.2 eq), and finally DIPEA (3.0 eq) to the solution.[10]
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor completion by LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the pure JQ1-alkyne warhead.
Protocol 3: Final PROTAC Synthesis via CuAAC Click Reaction
This final step conjugates the azide-functionalized anchor with the alkyne-functionalized warhead.[10]
Materials:
-
Pomalidomide-linker-azide (from Protocol 1)
-
JQ1-alkyne (from Protocol 2)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent system: tert-Butanol/Water (1:1) or DMF
Procedure:
-
Reaction Setup: In a reaction vial, dissolve the JQ1-alkyne (1.0 eq) and Pomalidomide-linker-azide (1.05 eq) in the t-BuOH/water solvent system.[10]
-
Catalyst Addition: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water and add it to the reaction mixture. Then, add a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
Stir the reaction vigorously at room temperature for 4-12 hours. The reaction progress should be monitored by LC-MS.[10]
-
Workup: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude final PROTAC molecule by preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to achieve high purity (>95%).
-
Characterization: Confirm the identity and structure of the final PROTAC using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation: Synthesis and Activity Summary
Quantitative data from the synthesis and biological evaluation of a representative BRD4-degrading PROTAC (e.g., based on JQ1 and pomalidomide) should be summarized for clear comparison.
| Parameter | Value | Method of Analysis | Reference |
| Synthesis | |||
| Final Yield | 35-45% | Gravimetric | [15] |
| Purity | >98% | RP-HPLC | [15] |
| Identity Confirmation | Confirmed | ¹H NMR, HRMS | [15] |
| Biological Activity | |||
| Target Protein | BRD4 | - | - |
| Cell Line | HeLa, MCF7 | - | [15] |
| DC₅₀ (Degradation) | < 100 nM | Western Blot | [6][16] |
| Dₘₐₓ (Max Degradation) | > 90% | Western Blot | [15] |
| Cell Viability IC₅₀ | > 10 µM | MTT/CellTiter-Glo | [11] |
Application Notes: Experimental Evaluation of PROTAC Activity
A critical step after synthesis is to verify the PROTAC's ability to induce the degradation of the target protein in a cellular context.
Caption: A typical experimental workflow for evaluating the degradation efficacy of a newly synthesized PROTAC.
Protocol 4: Assessment of Protein Degradation by Western Blot
This is the most common and direct method to measure the reduction in target protein levels following PROTAC treatment.[17][18]
Materials:
-
Cultured cells expressing the target protein.
-
Synthesized PROTAC stock solution (e.g., 10 mM in DMSO).
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics.
-
Phosphate-buffered saline (PBS).
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE equipment (gels, running buffer, etc.).
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and system.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (specific for the target protein and a loading control like GAPDH or β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Cell Seeding: Seed the appropriate cell line in 6-well plates at a density that will result in 70-80% confluency on the day of treatment. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in fresh cell culture medium. Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle control (DMSO) and other relevant controls. Incubate for the desired time period (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[18]
-
Incubate the lysates on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant (cleared lysate) to a new tube. Determine the protein concentration of each sample using a BCA assay to ensure equal protein loading for the Western blot.[18]
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.[18]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (at the recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Strip the membrane and re-probe for a loading control (e.g., GAPDH) to confirm equal loading. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity for each sample. Calculate the percentage of remaining protein relative to the vehicle control to determine degradation efficacy.[18]
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. Case study – PROTAC-induced degradation of cancer immunotherapy target IDO1 - Oncolines B.V. [oncolines.com]
- 4. benchchem.com [benchchem.com]
- 5. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 9. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 10. benchchem.com [benchchem.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of the first potent proteolysis targeting chimera (PROTAC) degrader of indoleamine 2,3-dioxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell Permeability Assays of Isoindolin-1-one Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds with therapeutic potential in areas such as oncology, inflammation, and neurology. A critical parameter in the drug discovery and development process for these compounds is their ability to permeate cell membranes and reach their intracellular targets. This document provides detailed application notes and experimental protocols for assessing the cell permeability of isoindolin-1-one based compounds using two standard in vitro assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
Understanding the permeability characteristics of novel isoindolin-1-one derivatives is essential for optimizing their absorption, distribution, metabolism, and excretion (ADME) properties, ultimately guiding the selection of promising drug candidates.
Key Permeability Assays
Two primary assays are employed to evaluate the permeability of drug candidates:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that models passive diffusion across an artificial lipid membrane. It is a valuable tool for early-stage screening of large numbers of compounds to assess their passive permeability potential.
-
Caco-2 Permeability Assay: Considered the "gold standard" for in vitro prediction of human oral drug absorption, this cell-based assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate into a polarized epithelial barrier resembling the human small intestine. This model allows for the assessment of not only passive diffusion but also active transport mechanisms and efflux by transporters like P-glycoprotein (P-gp).
Data Presentation
The following tables summarize hypothetical and literature-derived permeability data for isoindolin-1-one based compounds and controls.
Table 1: PAMPA Permeability Data
| Compound ID | Test Concentration (µM) | Apparent Permeability (Papp) (x 10-6 cm/s) | Classification |
| Isoindolinone-A | 10 | 8.5 | High |
| Isoindolinone-B | 10 | 1.2 | Low |
| Caffeine (High Permeability Control) | 10 | 15.2 | High |
| Furosemide (Low Permeability Control) | 10 | 0.3 | Low |
Table 2: Caco-2 Permeability Data for a Pyran-Isoindolone Derivative [1]
| Compound | Concentration (µg/mL) | Direction | Apparent Permeability (Papp) (x 10-6 cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Total Recovery (%) |
| 2,5-BHPA | 5 | A to B | 0.04 | 1.0 | 35.8 - 52.4 |
| B to A | 0.04 | 25.9 - 53.0 | |||
| 10 | A to B | 0.15 | 1.0 | ||
| B to A | 0.15 | ||||
| 20 | A to B | 0.49 | 1.0 | ||
| B to A | 0.49 | ||||
| Propranolol (High Permeability) | 10 | A to B | >10.0 | - | >70 |
| Atenolol (Low Permeability) | 10 | A to B | <1.0 | - | >70 |
Data for 2,5-BHPA, a pyran-isoindolone derivative, is adapted from Li et al., 2017.[1] Control data is representative.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
This protocol outlines a general procedure for assessing the passive permeability of isoindolin-1-one compounds.
Materials:
-
PAMPA plate (e.g., 96-well filter plate with a PVDF membrane)
-
Acceptor plate (e.g., 96-well, low-binding)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
P-Lecithin solution (e.g., 1% in dodecane)
-
Test isoindolin-1-one compounds (stock solutions in DMSO)
-
Control compounds (e.g., Caffeine for high permeability, Furosemide for low permeability)
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Membrane Coating: Carefully coat the filter membrane of each well of the donor plate with 5 µL of the lecithin solution. Allow the solvent to evaporate for at least 5 minutes.
-
Acceptor Plate Preparation: Fill each well of the acceptor plate with 300 µL of PBS (pH 7.4).
-
Donor Plate Preparation: Prepare the test and control compound solutions in PBS at the desired final concentration (e.g., 10 µM). The final DMSO concentration should be kept low (e.g., <1%). Add 150 µL of the compound solution to each well of the coated donor plate.
-
Incubation: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the filter membrane is in contact with the buffer in the acceptor wells. Incubate the plate assembly at room temperature for 4-16 hours on a plate shaker with gentle agitation.
-
Sample Analysis: After incubation, carefully separate the donor and acceptor plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).
-
Calculation of Apparent Permeability (Papp):
Papp (cm/s) = [(-VD * VA) / ((VD + VA) * A * t)] * ln(1 - [CA(t) / Ceq])
Where:
-
VD = Volume of donor well (cm3)
-
VA = Volume of acceptor well (cm3)
-
A = Area of the membrane (cm2)
-
t = Incubation time (s)
-
CA(t) = Compound concentration in the acceptor well at time t
-
Ceq = Equilibrium concentration = [(CD(t) * VD) + (CA(t) * VA)] / (VD + VA)
-
CD(t) = Compound concentration in the donor well at time t
-
Diagram: PAMPA Experimental Workflow
Caco-2 Permeability Assay Protocol
This protocol describes a bidirectional Caco-2 assay to determine both passive permeability and active efflux.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
-
Transwell® inserts (e.g., 24-well format)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
Test isoindolin-1-one compounds (stock solutions in DMSO)
-
Control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability, and a known P-gp substrate like Digoxin)
-
Lucifer Yellow for monolayer integrity testing
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture and Seeding: Culture Caco-2 cells according to standard protocols. Seed cells onto the apical side of the Transwell® inserts at a suitable density. Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check:
-
TEER Measurement: Measure the TEER of the cell monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).
-
Lucifer Yellow Assay: After the transport experiment, assess the paracellular flux of Lucifer Yellow. A low permeability of Lucifer Yellow confirms the integrity of the tight junctions.
-
-
Transport Experiment (Apical to Basolateral - A-B):
-
Wash the cell monolayers twice with pre-warmed transport buffer.
-
Add 400 µL of transport buffer containing the test or control compound to the apical (donor) side.
-
Add 1200 µL of fresh transport buffer to the basolateral (receiver) side.
-
Incubate for 2 hours at 37°C with gentle shaking.
-
At the end of the incubation, collect samples from both the apical and basolateral compartments for analysis.
-
-
Transport Experiment (Basolateral to Apical - B-A):
-
Wash the cell monolayers as described above.
-
Add 1200 µL of transport buffer containing the test or control compound to the basolateral (donor) side.
-
Add 400 µL of fresh transport buffer to the apical (receiver) side.
-
Incubate and collect samples as for the A-B direction.
-
-
Sample Analysis: Quantify the concentration of the compound in all collected samples using a validated LC-MS/MS method.
-
Calculations:
-
Apparent Permeability (Papp):
Papp (cm/s) = (dQ/dt) / (A * C0)
Where:
-
dQ/dt = Rate of permeation (µmol/s)
-
A = Surface area of the membrane (cm²)
-
C0 = Initial concentration in the donor compartment (µM)
-
-
Efflux Ratio (ER):
ER = Papp (B-A) / Papp (A-B)
An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.
-
Diagram: Caco-2 Permeability Assay Workflow
Potential Signaling Pathways Modulated by Isoindolin-1-one Derivatives
Isoindolin-1-one based compounds have been reported to interact with various signaling pathways, which is crucial for their mechanism of action. Below are diagrams of hypothetical signaling pathways that could be targeted by these compounds.
Inhibition of the PI3K/Akt Signaling Pathway
Several isoindolin-1-one derivatives have been investigated as inhibitors of the PI3K/Akt pathway, which is frequently dysregulated in cancer.
Diagram: PI3K/Akt Signaling Pathway Inhibition
Modulation of the NF-κB Inflammatory Pathway
The anti-inflammatory properties of some isoindolin-1-one derivatives may be attributed to their ability to modulate the NF-κB signaling pathway.
Diagram: NF-κB Signaling Pathway Modulation
Conclusion
The PAMPA and Caco-2 permeability assays are indispensable tools in the preclinical evaluation of isoindolin-1-one based compounds. While PAMPA offers a high-throughput method for assessing passive diffusion, the Caco-2 assay provides a more comprehensive picture of intestinal absorption, including the potential for active transport and efflux. The protocols and data presented herein serve as a guide for researchers to design and execute robust permeability studies, enabling the selection of isoindolin-1-one derivatives with favorable pharmacokinetic profiles for further development as novel therapeutics. The investigation of their interactions with key signaling pathways will further elucidate their mechanisms of action and therapeutic potential.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Reactions for 6-(Aminomethyl)isoindolin-1-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling reaction of 6-(Aminomethyl)isoindolin-1-one with carboxylic acids.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling reaction of 6-(Aminomethyl)isoindolin-1-one, offering potential causes and solutions to streamline your experimental workflow.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete activation of the carboxylic acid. | Ensure the use of a suitable coupling reagent like HATU, HBTU, or PyBOP.[1][2] Pre-activate the carboxylic acid with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for an appropriate time before adding the amine.[3] For solution-phase synthesis with HATU, a pre-activation time of 15-30 minutes is recommended.[3] |
| Suboptimal reaction conditions. | Optimize the solvent, temperature, and reaction time.[1] N,N-Dimethylformamide (DMF) is a common solvent for HATU couplings.[4] Reactions are typically run at room temperature for 1 to 18 hours.[3] | |
| Steric hindrance from the coupling partners. | For sterically hindered substrates, consider using a more powerful coupling reagent like HATU or PyAOP.[1][2] Increasing the reaction time or gentle heating can also improve yields, but monitor for potential side reactions.[2] | |
| Poor quality of reagents or solvents. | Use anhydrous solvents and fresh, high-purity reagents to avoid side reactions and deactivation of the coupling agent.[3] | |
| Presence of Multiple Side Products | Side reaction of the amine with the coupling reagent. | The amine can react with HATU, leading to unwanted byproducts.[4] To minimize this, pre-activate the carboxylic acid before adding the amine.[5] |
| Racemization of the carboxylic acid coupling partner (if chiral). | Use additives like 1-hydroxy-7-azabenzotriazole (HOAt), which is inherent in HATU, to suppress racemization.[1][3] Avoid excessive heat and prolonged reaction times.[1] | |
| Formation of a guanidinium byproduct with uronium-based reagents. | This is a known side reaction for reagents like HBTU and HATU, especially if used in excess.[6] Use the coupling reagent in an equimolar amount relative to the carboxylic acid.[7] | |
| Difficulty in Product Purification | Excess reagents and byproducts from the coupling reaction. | Perform an aqueous work-up to remove water-soluble byproducts and excess reagents.[3] Purification by flash column chromatography is a common method for isoindolinone derivatives.[8] |
| Product solubility issues. | Choose an appropriate solvent system for extraction and chromatography based on the polarity of your final product. |
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for coupling a carboxylic acid to 6-(Aminomethyl)isoindolin-1-one?
A1: Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly effective for amide bond formation due to their high efficiency and ability to suppress racemization.[1][3] HATU is often considered superior for challenging couplings.[1] Phosphonium salts like PyBOP are also powerful alternatives.[1]
Q2: What is the optimal order of addition for the reagents?
A2: The recommended order of addition is to pre-activate the carboxylic acid with the coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) before adding 6-(Aminomethyl)isoindolin-1-one.[3][5] This pre-activation step forms a highly reactive OAt-active ester, which then efficiently reacts with the amine.[3]
Q3: What are the recommended reaction conditions for a HATU-mediated coupling?
A3: For solution-phase synthesis, a typical protocol involves dissolving the carboxylic acid and HATU in an anhydrous solvent like DMF, followed by the addition of a base such as DIPEA.[3] The mixture is stirred at room temperature for 15-30 minutes for pre-activation, after which the amine is added. The reaction is then stirred at room temperature for 1 to 18 hours.[3]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of starting materials and the formation of the desired product.[3]
Q5: What are some common work-up procedures for this type of reaction?
A5: After the reaction is complete, a standard aqueous work-up is typically performed. This involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine to remove water-soluble byproducts.[3] The organic layer is then dried and concentrated, and the crude product is purified, usually by column chromatography.
Experimental Protocols
General Protocol for HATU-Mediated Coupling in Solution Phase
This protocol provides a general guideline and may require optimization for specific substrates.
Materials:
-
6-(Aminomethyl)isoindolin-1-one
-
Carboxylic acid
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous organic solvent for work-up (e.g., ethyl acetate)
-
Water
-
Brine
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) and HATU (1.0-1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 equivalents) to the mixture.[3]
-
Stir the mixture at room temperature for 15-30 minutes to allow for the complete formation of the OAt-active ester.[3]
-
Add a solution of 6-(Aminomethyl)isoindolin-1-one (1.0-1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Continue stirring at room temperature for 1 to 18 hours. Monitor the reaction progress by TLC or LC-MS.[3]
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Reagent | Equivalents |
| Carboxylic Acid | 1.0 |
| 6-(Aminomethyl)isoindolin-1-one | 1.0 - 1.1 |
| HATU | 1.0 - 1.2 |
| DIPEA | 2.0 - 3.0 |
Visualizations
Caption: Experimental workflow for the HATU-mediated coupling reaction.
Caption: Troubleshooting flowchart for low reaction yield.
References
Technical Support Center: Synthesis of 6-(Aminomethyl)isoindolin-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(aminomethyl)isoindolin-1-one.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 6-(aminomethyl)isoindolin-1-one, focusing on a prevalent two-step synthetic route involving the cyanation of a starting material followed by the catalytic hydrogenation of the resulting dinitrile intermediate.
Problem 1: Low Yield of 6-(Aminomethyl)isoindolin-1-one
Low product yield is a frequent challenge. The underlying causes can often be traced to suboptimal reaction conditions in either the cyanation or the hydrogenation step.
| Potential Cause | Recommended Solution |
| Incomplete Cyanation: The initial cyanation reaction may not have gone to completion, resulting in a lower concentration of the dinitrile precursor for the subsequent hydrogenation. | - Reaction Time & Temperature: Ensure the cyanation reaction is allowed to proceed for a sufficient duration at the optimal temperature as specified in the protocol. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Reagent Stoichiometry: Verify the accurate measurement and stoichiometry of the cyanide source and the substrate. An excess of the cyanide reagent may be necessary to drive the reaction to completion. |
| Inefficient Hydrogenation: The catalytic hydrogenation of the dinitrile intermediate is a critical step. Incomplete reduction will directly impact the final yield. | - Catalyst Activity: Use a fresh, high-quality hydrogenation catalyst (e.g., Palladium on Carbon, Raney Nickel). The catalyst may need to be activated prior to use. Ensure the catalyst loading is appropriate for the scale of the reaction.- Hydrogen Pressure & Temperature: Optimize the hydrogen pressure and reaction temperature. These parameters are often interdependent and crucial for achieving complete reduction of both nitrile groups.- Solvent Choice: The choice of solvent can influence the solubility of the substrate and the efficiency of the hydrogenation. Ensure a suitable solvent that does not interfere with the catalyst is used. |
| Product Degradation: The isoindolin-1-one ring system can be susceptible to degradation under harsh work-up or purification conditions. | - Mild Work-up: Employ mild acidic or basic conditions during the work-up procedure to avoid hydrolysis or other degradation pathways.- Purification Method: Utilize appropriate purification techniques such as flash column chromatography with a suitable solvent system to isolate the product without significant loss. |
Problem 2: Presence of Impurities in the Final Product
The formation of side products is a common occurrence. The nature of these impurities often points to specific issues within the reaction steps.
| Observed Impurity | Potential Cause | Recommended Solution |
| Over-alkylation Products (Tertiary Amines): The newly formed primary amine can react further with the starting material or intermediates. | - Stoichiometry Control: In reductive amination routes, using a large excess of the ammonia source can minimize the formation of secondary and tertiary amine byproducts. | |
| Partially Reduced Intermediates: One of the two nitrile groups may remain unreacted, leading to cyano-amine or cyano-amide impurities. | - Longer Reaction Time/Higher Catalyst Load: Increase the reaction time or the amount of catalyst to ensure the complete reduction of both nitrile groups. | |
| Alcohol Impurities: If the synthesis starts from a carbonyl compound, the reducing agent might reduce the carbonyl group to an alcohol. | - Selective Reducing Agent: In reductive amination pathways, use a milder and more selective reducing agent like sodium triacetoxyborohydride (STAB), which preferentially reduces the imine intermediate over the carbonyl group. | |
| Secondary Amine Byproducts: During nitrile hydrogenation, the intermediate imine can react with the primary amine product to form a secondary amine. | - Addition of Ammonia: The presence of ammonia during the hydrogenation can help suppress the formation of secondary amines. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 6-(aminomethyl)isoindolin-1-one?
A common and efficient method is a two-step synthesis. This process involves a cyanation reaction, followed by the complete hydrogenation of the resulting dicyanide intermediate.[1][2] This approach is noted for its high atom efficiency.[1][2]
Q2: What are the most critical parameters to control during the hydrogenation step?
The key parameters for a successful hydrogenation are the choice and activity of the catalyst, hydrogen pressure, reaction temperature, and solvent. These factors collectively determine the rate and completeness of the reduction of both nitrile groups to form the desired primary amine and the lactam ring.
Q3: How can I monitor the progress of the reaction?
Reaction progress can be monitored by TLC, HPLC, or Gas Chromatography (GC). These techniques allow for the tracking of the consumption of starting materials and the formation of the product and any significant byproducts.
Q4: What are the expected side products in the synthesis of 6-(aminomethyl)isoindolin-1-one?
Potential side products can arise from incomplete reaction or side reactions. These may include:
-
Partially reduced intermediates: Compounds where only one of the two nitrile groups has been reduced.
-
Secondary amines: Formed by the reaction of the primary amine product with an imine intermediate during hydrogenation.
-
Over-alkylation products: If the reaction conditions are not carefully controlled, the primary amine can react further to form tertiary amines.
Q5: What is the best method for purifying the final product?
Purification is typically achieved through flash column chromatography on silica gel. The choice of eluent system will depend on the polarity of the impurities present. Recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure product.
Experimental Protocols
While a specific, detailed, and publicly available experimental protocol for the synthesis of 6-(aminomethyl)isoindolin-1-one is not readily found in the searched literature, a general procedure based on the common two-step synthesis is provided below. Note: This is a representative protocol and may require optimization.
Step 1: Synthesis of the Dinitrile Precursor (Illustrative Example)
This step would typically involve the conversion of a suitable starting material, such as a di-halo or a di-sulfonate substituted aromatic compound, to the corresponding dinitrile using a cyanide source.
Step 2: Catalytic Hydrogenation to 6-(Aminomethyl)isoindolin-1-one
-
Reactor Setup: A high-pressure hydrogenation reactor is charged with the dinitrile precursor and a suitable solvent (e.g., methanol, ethanol, or tetrahydrofuran).
-
Catalyst Addition: A hydrogenation catalyst (e.g., 5-10% Palladium on Carbon or Raney Nickel) is added to the mixture. The catalyst loading is typically 5-10% by weight relative to the starting material.
-
Reaction Conditions: The reactor is sealed and purged with nitrogen, followed by pressurization with hydrogen gas to the desired pressure (e.g., 50-100 psi). The reaction mixture is then heated to the target temperature (e.g., 50-80 °C) with vigorous stirring.
-
Monitoring: The reaction is monitored by observing the uptake of hydrogen and by periodically taking samples for analysis by TLC or HPLC to confirm the disappearance of the starting material.
-
Work-up: Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully released. The catalyst is removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of dichloromethane/methanol) to afford the pure 6-(aminomethyl)isoindolin-1-one.
Visualizations
References
Navigating the Synthesis of PROtac-Isoindolinone Conjugates: A Guide to Overcoming Low Yields
For researchers and scientists in the field of targeted protein degradation, the synthesis of PROteolysis TArgeting Chimeras (PROTACs) presents a unique set of challenges. The modular nature of these molecules, which combine a ligand for a protein of interest (POI), a ligand for an E3 ligase, and a connecting linker, often leads to complex multi-step syntheses where yield optimization is critical. This is particularly true when incorporating isoindolinone-based E3 ligase ligands, such as derivatives of thalidomide, lenalidomide, or pomalidomide, which are widely used to recruit the Cereblon (CRBN) E3 ligase.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of PROTACs featuring isoindolinone linkers, with a focus on resolving problems related to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the synthesis of PROTACs with isoindolinone linkers?
Low yields in the synthesis of these complex molecules can often be attributed to several factors throughout the synthetic route. Key areas to investigate include:
-
Inefficient Coupling Reactions: The formation of amide or ether bonds to connect the isoindolinone moiety to the linker is a frequent bottleneck. Steric hindrance around the reactive sites of either the isoindolinone ligand or the linker can significantly reduce reaction efficiency.[1]
-
Suboptimal Reaction Conditions: Factors such as the choice of solvent, base, temperature, and reaction time are critical and may not be universally applicable across different substrates.[2]
-
Poor Quality of Starting Materials: Impurities in the isoindolinone precursor, linker, or POI ligand can interfere with the desired reaction, leading to side products and reduced yields.[3]
-
Side Reactions and Byproduct Formation: The complex structures of PROTAC precursors can be susceptible to unwanted chemical transformations, complicating purification and lowering the isolated yield of the final product.[2]
-
Challenges in Purification: The unique physicochemical properties of PROTACs can make them difficult to purify, leading to product loss during chromatographic steps.[4]
Troubleshooting Guides for Low Yield
Guide 1: Low Yield in Isoindolinone-Linker Synthesis
Problem: The initial reaction to connect the isoindolinone scaffold to the chemical linker is resulting in a low yield of the desired building block.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Suggestion | Supporting Evidence/Example |
| Inefficient Nucleophilic Aromatic Substitution (SNAr) Reaction | - Utilize a polar aprotic solvent such as DMSO or DMF to facilitate the reaction. - Employ a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to prevent side reactions. - Increase the reaction temperature, for instance, to a range of 90-110 °C. - Consider using microwave-assisted synthesis to potentially shorten reaction times and improve yields.[2] | Microwave-assisted synthesis has demonstrated the potential to increase yields by at least 14% on a gram scale compared to conventional heating methods, often without the need for intermediate purification.[2] |
| Low Yield in Williamson Ether Synthesis | - Use a strong base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in an anhydrous solvent like DMF or acetonitrile. - Heat the reaction to a temperature between 60-80 °C. - Ensure all starting materials are thoroughly dried, as the presence of water can quench the reaction.[2] | A standard procedure involves pre-stirring 4-hydroxythalidomide with the base before adding the linker.[2] |
| Steric Hindrance | - If the reactive functional groups on the isoindolinone or linker are sterically hindered, consider increasing the reaction time or temperature, provided the molecules are stable under these conditions. - The use of a longer or more flexible linker can sometimes alleviate steric clash.[2] | The length and flexibility of the linker are crucial for enabling the two ends of the PROTAC to react efficiently.[2] |
Guide 2: Low Yield in the Final Coupling Step
Problem: The final coupling of the isoindolinone-linker fragment with the POI-ligand-linker fragment results in a low yield of the target PROTAC.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Suggestion | Supporting Evidence/Example |
| Inefficient Amide Bond Formation | - Switch to a more potent coupling reagent. Standard reagents like EDC/HOBt may not be sufficient for sterically hindered couplings.[1] Consider using phosphonium- or uronium-based reagents such as HATU, HBTU, or PyBOP.[1] - Optimize the solvent and base. High-boiling point polar aprotic solvents like DMF or NMP are often effective. Use a non-nucleophilic, hindered base such as DIPEA.[1] | HATU is a well-known coupling reagent that is often more effective than HBTU or PyBOP for challenging amide bond formations. |
| Low Efficiency in "Click Chemistry" (CuAAC) | - Ensure the high purity of both the azide and alkyne functionalized fragments. - Use a reliable source of copper(I), which can be generated in situ from CuSO₄ with a reducing agent like sodium ascorbate. - The addition of a ligand such as TBTA can help to stabilize the copper(I) catalyst and enhance reaction efficiency.[2] | Click chemistry is generally a high-yielding reaction, with final step yields often reaching up to 90%.[2] |
| Poor Solubility of Reactants | - The large and often complex PROTAC precursors may have limited solubility, leading to a heterogeneous reaction mixture and consequently lower yields.[5] - Experiment with different solvent systems or solvent mixtures to improve the solubility of all reactants. | A homogeneous reaction is crucial for achieving optimal reaction kinetics and high conversion rates. |
| Product Loss During Purification | - PROTACs can be challenging to purify via standard flash chromatography. - Consider using reverse-phase preparative HPLC, which is often the method of choice for highly polar PROTACs.[4] - Optimize the solvent system and gradient for your specific compound to achieve better separation and minimize product loss.[4] | A shallow gradient during preparative HPLC can often improve the separation of the desired product from closely related impurities.[3] |
Visualizing the Troubleshooting Process
To aid in diagnosing and resolving issues with low PROTAC synthesis yields, the following diagrams illustrate key concepts and workflows.
Caption: A systematic workflow for troubleshooting low PROTAC yields.
Caption: Critical parameters for optimizing amide coupling reactions.
Experimental Protocols
General Protocol for HATU-Mediated Amide Coupling
This protocol outlines a general method for the coupling of a carboxylic acid-functionalized component to an amine-functionalized component, a common step in PROTAC synthesis that can be hampered by steric hindrance.
Materials:
-
Carboxylic acid-functionalized component (1.0 equiv)
-
Amine-functionalized component (1.2 equiv)
-
HATU (1.5 equiv)
-
DIPEA (Diisopropylethylamine) (3.0 equiv)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the carboxylic acid-functionalized component (1.0 equiv) in anhydrous DMF under an inert atmosphere.
-
To this solution, add HATU (1.5 equiv) and DIPEA (3.0 equiv).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine-functionalized component (1.2 equiv) to the reaction mixture.
-
Allow the reaction to stir at room temperature. The reaction progress should be monitored by LC-MS or TLC. Reactions are typically complete within 2-24 hours.
-
If the reaction is sluggish due to high steric hindrance, gentle heating (e.g., to 40-50 °C) may be applied to facilitate the coupling.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography or preparative HPLC to obtain the final PROTAC.
By systematically addressing potential issues in the synthetic route and optimizing reaction conditions, researchers can significantly improve the yields of their PROTAC synthesis campaigns, accelerating the development of these promising therapeutic agents.
References
Improving the solubility of 6-(Aminomethyl)isoindolin-1-one hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 6-(Aminomethyl)isoindolin-1-one hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound?
A1: 6-(Aminomethyl)isoindolin-1-one is an isoindolinone derivative.[1] As a hydrochloride salt of a compound with a primary aminomethyl group, it is expected to be a weak base. Hydrochloride salts of weak bases are generally more soluble in aqueous solutions than their corresponding free base forms.[2][3] However, its solubility is highly dependent on the pH of the medium. It is likely to exhibit higher solubility in acidic to neutral aqueous solutions and may precipitate in alkaline (high pH) conditions due to conversion to the less soluble free base form.
Q2: I am having trouble dissolving the compound in a neutral aqueous buffer (e.g., PBS pH 7.4). What are the first steps I should take?
A2: If you are encountering poor solubility in a neutral buffer, a systematic approach is recommended.[4]
-
pH Adjustment: Since the compound is a hydrochloride salt of a weak base, lowering the pH of your buffer (e.g., to pH 4-5) should increase its solubility by favoring the protonated, more soluble form.[5]
-
Use of Co-solvents: Introduce a water-miscible organic solvent (co-solvent) to the aqueous buffer. Common choices include DMSO, ethanol, or polyethylene glycol (PEG).[6] These agents reduce the polarity of the solvent system, which can significantly enhance the solubility of organic molecules.[5]
-
Gentle Heating: Gently warming the solution while stirring can help increase the rate of dissolution. However, be cautious and ensure the compound is stable at elevated temperatures. Always cool the solution to room temperature to check for precipitation.[4]
Q3: How does pH adjustment specifically improve the solubility of this compound?
A3: The solubility of ionizable compounds is pH-dependent. For a weak base like 6-(Aminomethyl)isoindolin-1-one, the amine group can be protonated (BH+). The hydrochloride salt already provides the compound in this protonated, ionized form. In an aqueous solution, an equilibrium exists between the ionized form and the un-ionized free base (B).
BH+ (soluble) ⇌ B (less soluble) + H+
According to Le Chatelier's principle, in an acidic solution (high H+ concentration), the equilibrium shifts to the left, favoring the more soluble, ionized form (BH+). Conversely, in an alkaline solution (low H+ concentration), the equilibrium shifts to the right, leading to the formation of the less soluble free base (B), which may cause precipitation.[2]
Q4: What are co-solvents, and which ones are recommended for this compound?
A4: Co-solvents are water-miscible organic solvents used to increase the solubility of poorly soluble compounds by reducing the overall polarity of the aqueous medium.[5][6] For many pharmaceutical compounds, common and effective co-solvents include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycols (e.g., PEG 300, PEG 400)
-
N,N-Dimethylformamide (DMF)
The choice and concentration of a co-solvent must be determined experimentally, as the optimal system depends on the specific compound and the requirements of the downstream experiment (e.g., cell-based assays may have solvent tolerance limits).[7]
Q5: Are there more advanced techniques if pH adjustment and co-solvents are insufficient?
A5: Yes, if simpler methods do not provide the required solubility, several advanced formulation strategies can be employed. These are often used in later-stage drug development.[8][9][10]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the poorly soluble compound, forming an inclusion complex with enhanced aqueous solubility.[6][8]
-
Use of Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). The hydrophobic core of these micelles can entrap the drug molecule, increasing its solubility.[5]
-
Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), can improve solubility and oral absorption.[11]
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the solid compound, which can lead to a faster dissolution rate as described by the Noyes-Whitney equation.[6][12]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Compound precipitates out of solution after dilution or upon standing. | The initial solution was supersaturated, or the final buffer conditions (e.g., higher pH) do not support solubility. | Increase the concentration of the co-solvent or surfactant in the final dilution.[4] Consider using a precipitation inhibitor, such as HPMC or PVP.[13] Ensure the pH of the final medium is low enough to maintain the compound in its ionized form. |
| Difficulty preparing a stock solution at the desired concentration. | The compound has very low intrinsic solubility in the chosen solvent (e.g., water, ethanol). | First, dissolve the compound in a small amount of a strong organic solvent like DMSO, then dilute with the aqueous buffer of choice.[7] Gentle heating or sonication may also aid dissolution. |
| Solubility is still low despite using a co-solvent. | The chosen co-solvent is not optimal for this compound, or its concentration is too low. | Perform a co-solvent screening study to determine the most effective solvent and its optimal concentration. See Experimental Protocol 2 for a detailed methodology. |
| Inconsistent solubility results between experiments. | Variability in experimental conditions such as temperature, pH of the buffer, or equilibration time. | Strictly control all experimental parameters. Use a temperature-controlled shaker, freshly prepare and verify the pH of all buffers, and ensure sufficient time is allowed for the system to reach equilibrium (typically 24-48 hours). |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound in a specific solvent system.
Materials:
-
This compound
-
Selected solvent (e.g., phosphate-buffered saline, pH 7.4)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical instrument for concentration analysis (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of the compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly and place them on an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium.
-
After shaking, visually inspect the vials to confirm the presence of excess solid.
-
Allow the vials to stand to let the undissolved particles settle.
-
Carefully withdraw a sample from the supernatant.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to remove any remaining solid particles.
-
Accurately dilute the clarified supernatant with the appropriate mobile phase or solvent.
-
Analyze the concentration of the compound in the diluted sample using a calibrated analytical method.
-
Calculate the solubility in mg/mL or µg/mL.
Protocol 2: Co-solvent Screening for Solubility Enhancement
This protocol helps identify the most effective co-solvent and its optimal concentration range.
Materials:
-
Protocol 1 materials
-
A panel of co-solvents (e.g., DMSO, Ethanol, PEG 400, Propylene Glycol)
-
Aqueous buffer (e.g., PBS pH 7.4)
Procedure:
-
Prepare a series of solvent systems with varying concentrations of each co-solvent in the aqueous buffer (e.g., 5%, 10%, 20%, 30% v/v).
-
For each solvent system, add an excess amount of this compound to a vial.
-
Follow the shake-flask method as described in Protocol 1 for each solvent system.
-
Measure the solubility of the compound in each system.
-
Plot the solubility as a function of the co-solvent concentration for each co-solvent tested to identify the most effective system.
Quantitative Data Summary
The following tables present hypothetical data to illustrate how results from solubility experiments should be structured.
Table 1: Illustrative Solubility in Common Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | 1.5 |
| PBS (pH 7.4) | 25 | 1.2 |
| 0.1 M HCl (pH 1.0) | 25 | > 50 |
| DMSO | 25 | > 100 |
| Ethanol | 25 | 8.5 |
Table 2: Illustrative Results of a Co-solvent Screening Study in PBS (pH 7.4)
| Co-solvent | Concentration (% v/v) | Solubility (mg/mL) | Fold Increase |
| None | 0% | 1.2 | 1.0 |
| PEG 400 | 10% | 5.8 | 4.8 |
| 20% | 12.5 | 10.4 | |
| 30% | 21.0 | 17.5 | |
| Ethanol | 10% | 3.4 | 2.8 |
| 20% | 7.1 | 5.9 | |
| 30% | 11.5 | 9.6 | |
| Propylene Glycol | 10% | 4.5 | 3.8 |
| 20% | 9.8 | 8.2 | |
| 30% | 16.2 | 13.5 |
Visualizations
Caption: A workflow for selecting a suitable solubility enhancement technique.
Caption: The experimental workflow for the shake-flask solubility method.
Caption: Impact of pH on the solubility equilibrium of a weak base.
References
- 1. mdpi.com [mdpi.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. agnopharma.com [agnopharma.com]
- 4. benchchem.com [benchchem.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Steric Hindrance in PROTAC Synthesis with Isoindolin-1-ones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in Proteolysis Targeting Chimera (PROTAC) synthesis, with a specific focus on the application of isoindolin-1-one-based E3 ligase ligands.
Troubleshooting Guides
Issue 1: Low Yield in Final Coupling Step
Symptoms:
-
Low or no formation of the final PROTAC product despite the presence of starting materials (warhead-linker and isoindolin-1-one-linker fragments).
-
Multiple side products are observed by LC-MS analysis.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Steric Hindrance at the Coupling Site | The bulky nature of the protein of interest (POI) ligand or the isoindolin-1-one moiety can physically obstruct the reactive functional groups, leading to a failed or inefficient coupling reaction.[1] To address this, consider the following strategies: • Employ More Potent Coupling Reagents: Standard coupling reagents may be insufficient. Switch to stronger reagents like HATU, HBTU, or PyBOP, which are more effective in sterically hindered environments.[1] • Optimize Reaction Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the steric barrier. Microwave-assisted synthesis can be particularly effective in reducing reaction times and improving yields.[1] • Change the Linker Attachment Point: If possible, redesign the synthesis to attach the linker to a more solvent-exposed and less sterically hindered position on the POI ligand or the isoindolin-1-one. |
| Suboptimal Reaction Conditions | The choice of solvent and base is critical for successful coupling. • Solvent Selection: Use a high-boiling point, polar aprotic solvent such as DMF or NMP to ensure complete solubility of all reactants.[1] • Base Selection: Employ a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) to prevent it from interfering with the coupling reaction.[1] |
| Poor Reactivity of Carboxylic Acid | In some cases, the carboxylic acid may not be sufficiently activated for the coupling reaction to proceed efficiently. • Convert to a More Reactive Intermediate: Consider converting the carboxylic acid to a more reactive species, such as an acyl fluoride, to enhance its reactivity.[1] |
Issue 2: Synthesized PROTAC is Inactive (No Target Degradation)
Symptoms:
-
The PROTAC demonstrates binding to both the target protein and the E3 ligase in binary binding assays.
-
No significant degradation of the target protein is observed in cellular assays (e.g., Western Blot).
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incorrect Linker Length or Rigidity | The linker plays a crucial role in the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). • Linker is Too Short: A short linker can lead to steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex.[2] Synthesize a library of PROTACs with varying linker lengths to identify the optimal distance for ternary complex formation. • Linker is Too Rigid: A rigid linker may not allow for the necessary conformational flexibility for the two proteins to come together in a productive orientation. Consider incorporating more flexible linkers, such as those containing PEG units. |
| Unfavorable Ternary Complex Geometry | Even with an appropriate linker length, the overall geometry of the ternary complex may not be conducive to ubiquitination. • Alter Linker Attachment Points: Changing the point of attachment on either the POI ligand or the isoindolin-1-one can drastically alter the geometry of the ternary complex and potentially rescue degradation activity.[1] |
| Poor Cell Permeability | The PROTAC may not be efficiently entering the cells to reach its target. • Optimize Physicochemical Properties: Analyze the physicochemical properties of the PROTAC, such as lipophilicity and molecular weight. Modifications to the linker or ligands may be necessary to improve cell permeability. |
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it affect PROTAC synthesis?
A1: Steric hindrance is a phenomenon where the size and spatial arrangement of atoms or groups within a molecule impede a chemical reaction.[3] In PROTAC synthesis, the bulky nature of the POI ligand, the E3 ligase ligand (such as an isoindolin-1-one derivative), and the linker can create a crowded environment around the reactive sites. This can prevent the successful coupling of these components, leading to low reaction yields or complete reaction failure.[3]
Q2: Why use isoindolin-1-one based ligands for Cereblon (CRBN) instead of more traditional thalidomide or pomalidomide analogs?
A2: Isoindolin-1-one based ligands can offer alternative vectors for linker attachment, which can be crucial for overcoming steric hindrance and achieving a productive ternary complex. By modifying the isoindolin-1-one scaffold, it is possible to explore different exit points for the linker, potentially leading to improved degradation efficacy and selectivity compared to traditional immunomodulatory drugs (IMiDs).
Q3: How do I choose the right linker to overcome steric hindrance?
A3: The choice of linker is critical.[3] A linker that is too short can cause steric clashes between the POI and the E3 ligase.[2] Conversely, a linker that is too long may not effectively bring the two proteins together. It is often necessary to synthesize a library of PROTACs with linkers of varying lengths and compositions (e.g., PEG-based for flexibility, alkyl chains for rigidity) to empirically determine the optimal linker.
Q4: My PROTAC shows a "hook effect" (decreased degradation at high concentrations). Is this related to steric hindrance?
A4: The hook effect is generally not a direct result of steric hindrance during synthesis but rather a consequence of the formation of non-productive binary complexes at high PROTAC concentrations. However, the principles of optimizing ternary complex formation to overcome steric hindrance, such as modifying the linker and attachment points, can also help mitigate the hook effect by favoring the formation of the productive ternary complex.
Quantitative Data Summary
The following tables provide a summary of representative quantitative data for PROTACs, highlighting key parameters used to evaluate their efficacy. Note that direct comparison across different studies should be done with caution due to variations in experimental conditions.
Table 1: Degradation Potency (DC50) and Efficacy (Dmax) of Representative PROTACs
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MT-802 | CRBN Ligand | BTK | HBL-1 | 14.6 | >95 | [4] |
| P13I | Pomalidomide | BTK (C481S) | Mino | 30 | >90 | [4] |
| Degrader 68 | VHL Ligand | EGFR (L858R) | HCC-827 | 5.0 | >90 | [4] |
| Degrader 69 | CRBN Ligand | EGFR (L858R) | HCC-827 | 11 | >90 | [4] |
Table 2: Binding Affinities (Kd) and Cooperativity (α) of PROTACs
| PROTAC | Target Protein | E3 Ligase | Binary Kd (Target, nM) | Binary Kd (E3, nM) | Ternary Complex Kd (nM) | Cooperativity (α) | Reference |
| MZ1 | Brd4 | VHL | 110 | 180 | 4.4 | 41 | [5] |
| AT1 | Brd4 | VHL | 330 | 330 | 47 | 7 | [6] |
Experimental Protocols
Protocol 1: General Procedure for Isoindolin-1-one-based PROTAC Synthesis via Amide Coupling
This protocol outlines a general method for the final coupling step in PROTAC synthesis, where a carboxylic acid-functionalized component is coupled with an amine-functionalized component. This step is often susceptible to steric hindrance.
Materials:
-
Carboxylic acid-functionalized POI-linker or isoindolin-1-one-linker intermediate (1.0 eq)
-
Amine-functionalized isoindolin-1-one-linker or POI-linker intermediate (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the carboxylic acid-functionalized intermediate (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amine-functionalized intermediate (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the amine solution to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by LC-MS. If the reaction is slow due to steric hindrance, the temperature can be increased to 40-60 °C.
-
Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NaHCO3 and brine, then dry over anhydrous Na2SO4.
-
Concentrate the organic layer under reduced pressure and purify the crude product by preparative HPLC to obtain the final PROTAC.
Protocol 2: Western Blot for PROTAC-mediated Protein Degradation
Materials:
-
Cell line of interest
-
PROTAC stock solution (in DMSO)
-
Cell lysis buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the target protein overnight at 4 °C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control to normalize for protein loading.
-
Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration.
Visualizations
Caption: PROTAC-mediated protein degradation pathway highlighting the role of the isoindolin-1-one ligand.
Caption: Experimental workflow for the synthesis of an isoindolin-1-one-based PROTAC.
Caption: Troubleshooting workflow for overcoming steric hindrance in PROTAC synthesis.
References
- 1. lifesensors.com [lifesensors.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Linker Length for PROTACs with 6-(Aminomethyl)isoindolin-1-one
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing the linker length of Proteolysis-Targeting Chimeras (PROTACs) that utilize the 6-(aminomethyl)isoindolin-1-one moiety as a Cereblon (CRBN) E3 ligase ligand.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a PROTAC?
A1: The linker in a PROTAC is a crucial component that connects the target protein-binding ligand (warhead) to the E3 ligase-binding ligand. Its primary role is to enable the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The length, rigidity, and chemical composition of the linker dictate the distance and relative orientation between the two proteins, which is critical for efficient ubiquitination and subsequent degradation of the target protein.
Q2: How does linker length impact the formation and stability of the ternary complex?
A2: Linker length directly influences the ability of the PROTAC to simultaneously bind the target protein and the E3 ligase. An optimal linker length facilitates favorable protein-protein interactions within the ternary complex, leading to cooperative binding and increased stability. A linker that is too short may cause steric hindrance, preventing the complex from forming, while a linker that is too long might lead to unproductive binding modes and reduced cooperativity.
Q3: What are the most common types of linkers used for PROTACs containing a 6-(aminomethyl)isoindolin-1-one moiety?
A3: The most common linkers are polyethylene glycol (PEG) chains and alkyl chains due to their flexibility and well-understood properties. The choice of linker depends on the specific target and the desired physicochemical properties of the PROTAC. PEG linkers can improve solubility and permeability, while alkyl chains offer a more rigid scaffold.
Q4: Is there a universal "optimal" linker length for all PROTACs?
A4: No, there is no universal optimal linker length. The ideal length is highly dependent on the specific target protein and the binding pocket of the warhead. The optimal linker must be determined empirically for each new target. It is common to synthesize a library of PROTACs with varying linker lengths to identify the most potent degrader for a given system.
Troubleshooting Guide
Q1: My PROTAC binds to the target protein and CRBN individually, but I don't observe any degradation. What should I do?
A1: This is a common issue that often points to problems with ternary complex formation or unproductive binding. Here are a few troubleshooting steps:
-
Vary the Linker Length and Composition: The current linker may not allow for a productive ternary complex. Synthesize a series of PROTACs with different linker lengths (e.g., varying the number of PEG or methylene units) and compositions (e.g., switching from a PEG to an alkyl chain).
-
Change the Linker Attachment Point: The exit vector on either the warhead or the E3 ligase ligand can significantly impact the geometry of the ternary complex. If possible, explore alternative attachment points for the linker.
-
Assess Ternary Complex Formation: Use biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Fluorescence Resonance Energy Transfer (FRET) to determine if a ternary complex is forming in the presence of your PROTAC. A lack of cooperative binding can indicate a suboptimal linker.
Q2: I observe target degradation, but the potency (DC50) is low. How can I improve it?
A2: Low potency can often be enhanced by optimizing the linker to improve the stability and productivity of the ternary complex.
-
Fine-Tune Linker Length: Even small changes in linker length can have a significant impact on potency. If you started with a broad range of linker lengths, synthesize a more focused library around the most active initial hits.
-
Introduce Rigidity: A highly flexible linker can lead to multiple binding modes, some of which may be unproductive. Introducing some rigidity into the linker, for example by incorporating cyclic structures, can restrict the conformational freedom and favor a more productive orientation.
-
Check for the "Hook Effect": At high concentrations, PROTACs can form binary complexes with the target protein and the E3 ligase separately, which can inhibit the formation of the ternary complex and lead to a decrease in degradation. Perform a full dose-response curve to see if you observe this effect.
Data on Linker Optimization
The following table summarizes data from studies on PROTACs targeting the Bruton's tyrosine kinase (BTK), illustrating how linker length can impact degradation efficiency. While these examples may not use the exact 6-(aminomethyl)isoindolin-1-one moiety, they are based on the closely related pomalidomide scaffold and provide valuable insights.
| Target | Warhead | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| BTK | Ibrutinib | Pomalidomide | PEG | 10 | >1000 | <10 |
| BTK | Ibrutinib | Pomalidomide | PEG | 13 | 8.9 | >95 |
| BTK | Ibrutinib | Pomalidomide | PEG | 16 | 4.6 | >95 |
| BTK | Ibrutinib | Pomalidomide | PEG | 19 | 23.1 | >90 |
This data is illustrative and compiled from various sources in the public domain for educational purposes.
Experimental Protocols
1. Western Blotting for Protein Degradation
This protocol is used to quantify the amount of target protein remaining in cells after treatment with a PROTAC.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the target protein. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection and Analysis: Incubate the membrane with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities to determine the percentage of protein degradation relative to a vehicle-treated control.
2. Ternary Complex Formation Assay (SPR)
Surface Plasmon Resonance (SPR) can be used to measure the binding kinetics and affinity of the interactions between the target protein, the PROTAC, and the E3 ligase.
-
Immobilization: Immobilize the biotinylated target protein onto a streptavidin-coated sensor chip.
-
Analyte Injection: Inject a solution containing the E3 ligase (e.g., a CRBN-DDB1 complex) and the PROTAC over the sensor chip.
-
Data Analysis: Measure the association and dissociation rates to determine the binding affinity (KD). The formation of a stable ternary complex will result in a significant increase in the SPR signal compared to the binding of the E3 ligase alone.
Visualizations
Caption: Mechanism of action for a PROTAC-mediated protein degradation.
Caption: A typical workflow for optimizing PROTAC linker length.
Caption: A decision tree for troubleshooting common PROTAC issues.
Technical Support Center: Purification of Aminomethylated Isoindolinone Compounds
Welcome to the technical support center for the purification of aminomethylated isoindolinone compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for aminomethylated isoindolinone compounds?
A1: The most common and effective purification techniques for aminomethylated isoindolinone compounds are flash column chromatography and recrystallization. Flash column chromatography is widely used for the separation of complex mixtures and removal of closely related impurities.[1][2][3] Recrystallization is an effective method for purifying solid compounds to a high degree of purity, particularly when the desired compound is crystalline and the impurities have different solubility profiles.
Q2: My aminomethylated isoindolinone appears to be degrading on the silica gel column. What can I do?
A2: Aminomethylated isoindolinones, being basic compounds, can interact strongly with the acidic silanol groups on the surface of silica gel, leading to degradation or irreversible adsorption.[2] To mitigate this, you can deactivate the silica gel by pre-treating the column with a solvent system containing a small amount of a basic modifier, such as 1-3% triethylamine or ammonium hydroxide.[2][4] Alternatively, using a different stationary phase like alumina (neutral or basic) or an amine-functionalized silica gel can prevent degradation and improve recovery.[1][2]
Q3: I am observing significant streaking/tailing of my compound during column chromatography. How can I improve the peak shape?
A3: Streaking or tailing is a common issue when purifying basic compounds like aminomethylated isoindolinones on silica gel. This is often due to strong interactions between the amine functionality and the acidic stationary phase. Adding a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonium hydroxide, to the mobile phase can significantly improve peak shape by neutralizing the acidic sites on the silica gel.[2][4]
Q4: What are some common side products or impurities I should be aware of during the synthesis and purification of aminomethylated isoindolinones?
A4: Common impurities can include unreacted starting materials, such as the parent isoindolinone and the aminomethylating reagent (e.g., formaldehyde and the amine). Side products from the aminomethylation reaction can also be present. Depending on the reaction conditions, over-alkylation or the formation of dimeric species might occur. During purification, degradation products can form, especially if the compound is sensitive to the purification conditions (e.g., acidic silica gel).[1]
Q5: How can I effectively remove a very polar impurity from my less polar aminomethylated isoindolinone product?
A5: If you have a polar impurity and a less polar product, normal-phase column chromatography is ideal. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The less polar product should elute first, while the highly polar impurity will be strongly retained on the column. If the impurity is very polar, it may remain at the baseline. A final flush of the column with a highly polar solvent (e.g., methanol) can be used to wash it out after your product has been collected.
Troubleshooting Guides
Guide 1: Flash Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No compound eluting from the column | 1. Compound is too polar for the current mobile phase. 2. Compound has irreversibly adsorbed to or degraded on the silica gel.[1] 3. Incorrect solvent system preparation. | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system, or add methanol to a dichloromethane system). 2. Test compound stability on a small amount of silica (TLC test). If unstable, use a deactivated silica gel, alumina, or an amine-functionalized column.[1][2] 3. Double-check the composition of your eluent. |
| Compound streaking or tailing | 1. Strong interaction between the basic amine group and acidic silica gel.[2] 2. Sample overload. | 1. Add a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase.[2][4] 2. Reduce the amount of crude material loaded onto the column. A general guideline is a 1:50 to 1:100 ratio of crude material to silica gel by weight. |
| Poor separation of product and impurities | 1. Inappropriate solvent system. 2. Column was not packed properly, leading to channeling. 3. Co-elution of impurities with similar polarity. | 1. Optimize the solvent system using TLC to achieve a clear separation between spots. Aim for an Rf of 0.2-0.3 for the target compound in the initial eluent. 2. Ensure the silica gel is packed uniformly without air bubbles or cracks. 3. Use a shallower solvent gradient during elution to improve resolution. |
| Low recovery of the compound | 1. Irreversible adsorption on the column.[1] 2. Compound is volatile and was lost during solvent evaporation. | 1. Use a deactivated stationary phase or add a basic modifier to the eluent.[2][4] 2. Use caution during solvent removal with a rotary evaporator, employing a lower temperature and controlled vacuum. |
Guide 2: Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound "oils out" instead of crystallizing | 1. The solvent is too non-polar for the compound. 2. The solution is cooling too rapidly. 3. The compound is impure. | 1. Try a more polar solvent or a solvent mixture. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can induce crystallization. 3. The presence of impurities can inhibit crystallization. Try another purification step (e.g., column chromatography) first. |
| No crystals form upon cooling | 1. The solution is not supersaturated (too much solvent was added). 2. The compound is highly soluble in the chosen solvent even at low temperatures. | 1. Evaporate some of the solvent to concentrate the solution and then try cooling again. 2. Choose a different solvent in which the compound has lower solubility at cold temperatures. A two-solvent system (one in which the compound is soluble and one in which it is not) can be effective. |
| Low yield of crystals | 1. The compound has significant solubility in the cold solvent. 2. Incomplete crystallization. | 1. Ensure the solution is cooled sufficiently in an ice bath to maximize precipitation. 2. Concentrate the mother liquor and cool again to obtain a second crop of crystals. Check the purity of the second crop separately. |
| Crystals are colored or appear impure | 1. Impurities are co-crystallizing with the product. 2. Colored impurities are trapped in the crystal lattice. | 1. The chosen solvent may not be optimal for excluding the impurity. Try a different solvent system. 2. Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration before cooling. |
Data Presentation
Table 1: Comparison of Purification Techniques for Aminomethylated Isoindolinones
| Parameter | Flash Column Chromatography | Recrystallization |
| Typical Yield | 60-90% | 50-85% |
| Achievable Purity | >95% | >98% (with optimal solvent) |
| Throughput | Low to moderate | Moderate to high (for crystalline solids) |
| Separation Power | High (can separate closely related compounds) | Variable (depends on solubility differences) |
| Common Impurities Removed | Starting materials, most side products | Insoluble impurities, impurities with different solubility profiles |
| Primary Challenge | Potential for compound degradation on silica, streaking | Finding a suitable solvent, "oiling out" |
Note: The values in this table are typical estimates and can vary significantly based on the specific compound, the nature and amount of impurities, and the precise experimental conditions.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude aminomethylated isoindolinone in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol) to find a system that gives the target compound an Rf value of approximately 0.2-0.3 and provides good separation from impurities.
-
If streaking is observed, add 0.5-1% triethylamine to the developing solvent.
-
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude material by weight).
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase identified from the TLC analysis.
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.
-
Add a layer of sand to the top of the silica bed to prevent disturbance during solvent addition.
-
Drain the excess solvent until the solvent level is just above the top of the sand. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent if necessary.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (flash chromatography) to achieve a steady flow rate.
-
Collect fractions in test tubes or vials.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase as the column runs.
-
-
Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified aminomethylated isoindolinone.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude solid in several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexane) to each tube.
-
A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Heat the test tubes that show poor solubility at room temperature. If the solid dissolves upon heating and reappears upon cooling, you have found a suitable solvent.
-
-
Dissolution:
-
Place the crude aminomethylated isoindolinone in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
-
Decolorization (if necessary):
-
If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if necessary):
-
If charcoal or insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
-
Visualizations
Caption: Workflow for Purification by Flash Column Chromatography.
References
Technical Support Center: Addressing the "Hook Effect" in PROTACs with Isoindolin-1-one Ligands
For researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) that utilize isoindolin-1-one ligands to recruit the Cereblon (CRBN) E3 ligase, the "hook effect" is a common experimental challenge. This paradoxical phenomenon, where an increase in PROTAC concentration beyond an optimal point leads to decreased target protein degradation, can complicate data interpretation and hinder drug development efforts. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you understand, identify, and mitigate the hook effect in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTACs?
A1: The "hook effect" describes the bell-shaped dose-response curve observed in many PROTAC-mediated degradation experiments.[1][2][3] Instead of a typical sigmoidal curve where the effect plateaus at high concentrations, the degradation of the target protein decreases as the PROTAC concentration becomes excessively high.[1][2][3] This can lead to the misinterpretation of a PROTAC's potency and efficacy.
Q2: What is the underlying mechanism of the hook effect with isoindolin-1-one based PROTACs?
A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations.[1][2][4] A PROTAC's efficacy relies on the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and the CRBN E3 ligase.[1][2] However, when PROTAC molecules are in excess, they can independently bind to either the target protein or the E3 ligase, forming "Target-PROTAC" or "CRBN-PROTAC" binary complexes.[1][4] These binary complexes are unable to bring the target and the E3 ligase together, thus competitively inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[1][4]
Q3: Why is it critical to recognize and address the hook effect?
A3: Failing to account for the hook effect can lead to significant misinterpretation of experimental data.[1] A potent PROTAC might be incorrectly dismissed as inactive if tested only at high concentrations that fall within the hook effect region.[1] This can also lead to inaccurate determination of key parameters like DC50 (half-maximal degradation concentration) and Dmax (maximum degradation), which are vital for structure-activity relationship (SAR) studies and for advancing promising drug candidates.[1][3]
Q4: At what concentration range is the hook effect typically observed with isoindolin-1-one based PROTACs?
A4: The concentration at which the hook effect becomes apparent is highly dependent on the specific PROTAC, the target protein, and the cell line used. However, it is often observed at concentrations above 1-10 µM.[1] To properly characterize the degradation profile, it is crucial to test a wide range of concentrations, from picomolar to the high micromolar range.[1]
Q5: How do different isoindolin-1-one ligands (e.g., thalidomide, lenalidomide, pomalidomide) influence the hook effect?
A5: Thalidomide, lenalidomide, and pomalidomide are common CRBN ligands used in PROTAC design.[5][] The binding affinity of these ligands for CRBN, as well as the overall stability and cooperativity of the ternary complex, can influence the onset and magnitude of the hook effect.[2] The specific analog used and its point of attachment to the linker can alter the geometry of the ternary complex, potentially impacting its stability and productive ubiquitination.[7]
Troubleshooting Guides
Issue 1: My dose-response curve exhibits a bell shape, with decreased degradation at high PROTAC concentrations.
-
Likely Cause: You are observing the classic "hook effect."
-
Troubleshooting Steps:
-
Confirm and Characterize: Repeat the experiment with a broader and more granular range of PROTAC concentrations (e.g., 0.1 nM to 100 µM) to fully delineate the bell-shaped curve.[8]
-
Determine Optimal Concentration: Identify the concentration that gives the maximal degradation (Dmax). This is your optimal concentration for future experiments.
-
Biophysical Confirmation: Utilize biophysical assays such as NanoBRET, TR-FRET, or AlphaLISA to directly measure ternary complex formation across the same concentration range. A corresponding bell-shaped curve in these assays will confirm that the hook effect is due to the inhibition of ternary complex formation at high concentrations.[1][9]
-
Issue 2: My PROTAC shows weak or no degradation at all tested concentrations.
-
Likely Cause: This could be due to several factors, including testing concentrations that are too high (within the hook effect region), too low to be effective, poor cell permeability, or an inactive PROTAC.
-
Troubleshooting Steps:
-
Expand Concentration Range: Test a very wide range of concentrations (e.g., 1 pM to 100 µM) to ensure you are not missing the optimal degradation window.[8][10]
-
Verify Target Engagement: Confirm that your PROTAC can independently bind to both the target protein and CRBN using biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Check E3 Ligase Expression: Ensure that the cell line used expresses sufficient levels of CRBN. This can be checked by Western Blot or qPCR.[11]
-
Optimize Incubation Time: Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) at a fixed, potentially optimal PROTAC concentration to determine the ideal degradation time.[2]
-
Assess Cell Permeability: PROTACs are large molecules and may have poor cell permeability. Consider using a cellular thermal shift assay (CETSA) to assess target engagement in intact cells.[10]
-
Issue 3: A pronounced hook effect is observed, creating a very narrow optimal concentration window.
-
Likely Cause: The PROTAC may have suboptimal linker length or composition, or imbalanced binding affinities for the target and CRBN, leading to a less stable ternary complex.
-
Troubleshooting Steps:
-
Linker Optimization: If possible, synthesize and test a series of PROTACs with varying linker lengths and compositions. The goal is to identify a linker that promotes more stable ternary complex formation and reduces the hook effect.[10]
-
Enhance Cooperativity: Positive cooperativity, where the binding of the PROTAC to one protein partner increases its affinity for the other, can stabilize the ternary complex and mitigate the hook effect. This can sometimes be achieved through rational linker design.[1]
-
Modify Isoindolin-1-one Ligand: Different analogs of thalidomide can alter the presentation of the target protein to CRBN, potentially improving the stability of the ternary complex.[2]
-
Quantitative Data Summary
The following tables provide representative quantitative data for well-characterized PROTACs that utilize isoindolin-1-one ligands and exhibit a hook effect.
Table 1: Dose-Response Data for a Thalidomide-Based PROTAC Exhibiting a Hook Effect
| PROTAC Concentration | % Target Protein Remaining | Observation |
| 0 (Vehicle) | 100 | No Degradation |
| 1 nM | 85 | Minimal Degradation |
| 10 nM | 40 | Significant Degradation |
| 100 nM | 15 | Dmax (Maximum Degradation)[1] |
| 1 µM | 45 | Onset of Hook Effect[1] |
| 10 µM | 80 | Pronounced Hook Effect[1] |
Table 2: Comparative Degradation Potency of CRBN-based PROTACs
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Notes |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | ~1 | >95 | A potent CRBN-based PROTAC.[1] |
| dBET1 | Thalidomide | BET family | RS4;11 | 30 | >90 | Hook effect observed at concentrations >1 µM. |
| dBET6 | Thalidomide | BRD4 | HeLa | - | - | Demonstrates ternary complex formation.[9] |
Key Experimental Protocols
Protocol 1: Dose-Response Analysis by Western Blot
This protocol is fundamental for determining the DC50 and Dmax values and for identifying the presence of a hook effect.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of harvest. Allow cells to adhere overnight.[1]
-
Compound Preparation: Prepare serial dilutions of the isoindolin-1-one based PROTAC in complete cell culture medium. A recommended concentration range is 0.1 nM to 10 µM to capture the full dose-response curve.[1][3] Include a vehicle control (e.g., DMSO).
-
Treatment: Treat the cells with the different concentrations of the PROTAC or vehicle control for a predetermined time (e.g., 24 hours).[2]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA) containing protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.[1]
-
Western Blotting:
-
Load equal amounts of protein (e.g., 15-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[3]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Develop the blot using an ECL substrate and image the results.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to generate a dose-response curve, from which DC50 and Dmax can be determined.
-
Protocol 2: NanoBRET™ Ternary Complex Assay in Live Cells
This assay allows for the direct measurement of ternary complex formation in a cellular environment.[9][12][13][14][15]
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with plasmids encoding the target protein fused to NanoLuc® luciferase and HaloTag®-CRBN.
-
Cell Plating: Seed the transfected cells into a 96-well plate.
-
HaloTag® Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
PROTAC Treatment: Add serial dilutions of the isoindolin-1-one based PROTAC to the wells.
-
Substrate Addition: Add Nano-Glo® Vivazine™ Substrate to the wells.
-
Signal Detection: Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals using a BRET-capable plate reader.
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation and the hook effect.
-
Visualizations
Caption: Mechanism of PROTAC action and the hook effect.
Caption: Troubleshooting workflow for the PROTAC hook effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. selvita.com [selvita.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
A Comparative Guide to CRBN Ligands for Targeted Protein Degradation: 6-(Aminomethyl)isoindolin-1-one in Focus
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation (TPD), the choice of E3 ubiquitin ligase ligand is a critical determinant of the efficacy and selectivity of proteolysis-targeting chimeras (PROTACs). Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex, has emerged as a popular choice for PROTAC design due to the availability of well-characterized small molecule ligands.[1] This guide provides a comparative analysis of 6-(Aminomethyl)isoindolin-1-one alongside other prominent CRBN ligands, including thalidomide, lenalidomide, pomalidomide, and iberdomide. We present a synthesis of available quantitative data, detailed experimental methodologies, and visual representations of key biological processes to inform the rational design of next-generation protein degraders.
Quantitative Comparison of CRBN Ligands
The potency of a CRBN ligand is primarily assessed by its binding affinity to CRBN and the degradation efficiency of the resulting PROTAC. The following tables summarize key quantitative parameters for various CRBN ligands. It is important to note that direct quantitative data for 6-(Aminomethyl)isoindolin-1-one is limited in the public domain; therefore, its performance is inferred from structurally related isoindolinone-based ligands.[2][3]
Table 1: CRBN Binding Affinities of Parent Ligands
| Ligand | Binding Affinity (Kd) to CRBN | Binding Affinity (IC50) to CRBN/DDB1 | Assay Method |
| 6-(Aminomethyl)isoindolin-1-one | Data not available | Data not available | - |
| Thalidomide | ~250 nM[4][5] | ~30 µM[3] | Isothermal Titration Calorimetry (ITC), Thermal Shift Assay |
| Lenalidomide | ~178 nM[5] | ~1-3 µM[3][6] | Surface Plasmon Resonance (SPR), Thermal Shift Assay |
| Pomalidomide | ~157 nM[5] | ~1-3 µM[3][6] | Surface Plasmon Resonance (SPR), Thermal Shift Assay |
| Iberdomide (CC-220) | Data not available | ~60-150 nM[7][8] | TR-FRET, Competitive Binding Assay |
Table 2: Degradation Efficiency of PROTACs Employing Different CRBN Ligands
| CRBN Ligand in PROTAC | Target Protein | DC50 | Dmax | Cell Line |
| Isoindolinone-based | BRD4 | ~100 nM - 1 µM[9] | >80%[9] | SU-DHL-4[9] |
| Thalidomide-based | BRD4 | ~5-100 nM[10] | >90%[10] | Various |
| Lenalidomide-based | BRD4 | ~1-50 nM[1] | >95%[1] | Various |
| Pomalidomide-based | BTK | ~1-10 nM[11] | >90%[11] | HBL-1[11] |
| Iberdomide-based | Not widely reported in PROTACs | - | - | - |
Mechanism of Action and Experimental Workflows
The central mechanism of CRBN-based PROTACs involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase complex. This induced proximity leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.
Caption: PROTAC-mediated protein degradation pathway.
A typical experimental workflow to compare the efficacy of different CRBN ligands involves a series of in vitro and cell-based assays.
Caption: Experimental workflow for CRBN ligand comparison.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the comparative evaluation of CRBN ligands. Below are detailed methodologies for key experiments.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for CRBN Binding
Objective: To determine the binding affinity (IC50) of a ligand to the CRBN-DDB1 complex in a competitive binding format.
Materials:
-
Recombinant GST-tagged CRBN-DDB1 protein complex
-
Terbium (Tb)-conjugated anti-GST antibody (donor)
-
Fluorescently labeled tracer ligand (e.g., fluorescein-pomalidomide) (acceptor)
-
Test ligands (6-(Aminomethyl)isoindolin-1-one, thalidomide, etc.)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% BSA)
-
384-well low-volume microplates
-
TR-FRET-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test ligands in assay buffer.
-
In a 384-well plate, add the assay buffer, Tb-anti-GST antibody, and GST-CRBN-DDB1 complex. Incubate for 30 minutes at room temperature.
-
Add the fluorescent tracer to the wells.
-
Add the serially diluted test ligands to the wells. Include a positive control (e.g., pomalidomide) and a negative control (DMSO vehicle).
-
Incubate the plate for 60-120 minutes at room temperature, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the ratio against the logarithm of the test ligand concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
NanoBRET™ Assay for Ternary Complex Formation
Objective: To quantify the formation of the ternary complex (Target-PROTAC-CRBN) in live cells.
Materials:
-
Cells engineered to express the target protein fused to NanoLuc® luciferase (donor) and CRBN fused to HaloTag® (acceptor).
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand (acceptor)
-
PROTACs synthesized with different CRBN ligands
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque 96-well cell culture plates
-
Luminometer capable of measuring BRET signals
Procedure:
-
Seed the engineered cells in a 96-well plate and incubate overnight.
-
Treat the cells with the HaloTag® NanoBRET™ 618 Ligand and incubate for at least 60 minutes.
-
Prepare serial dilutions of the PROTACs in Opti-MEM®.
-
Add the serially diluted PROTACs to the cells.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the donor emission (460 nm) and acceptor emission (618 nm) using a BRET-capable luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates ternary complex formation. Plot the BRET ratio against the PROTAC concentration to determine the EC50 for complex formation.
Western Blot for Target Protein Degradation
Objective: To measure the extent of target protein degradation (DC50 and Dmax) induced by a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTACs with different CRBN ligands
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and determine the total protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein intensity to the loading control intensity. Calculate the percentage of protein remaining relative to the vehicle-treated control. Plot the percentage of remaining protein against the PROTAC concentration and fit to a dose-response curve to determine the DC50 and Dmax values.[10]
Concluding Remarks
The selection of a CRBN ligand is a critical step in the design of effective and selective PROTACs. While established ligands like pomalidomide and lenalidomide offer high potency, emerging isoindolinone-based ligands, such as 6-(Aminomethyl)isoindolin-1-one, represent a promising avenue for developing novel degraders with potentially distinct pharmacological profiles.[2] A thorough and systematic evaluation using the experimental approaches outlined in this guide is essential to identify the optimal CRBN ligand for a given therapeutic target. The continued exploration of new CRBN-recruiting moieties will undoubtedly expand the therapeutic potential of targeted protein degradation.
References
- 1. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-type Cereblon Ligands for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifesensors.com [lifesensors.com]
Validating CRBN Engagement for Isoindolin-1-One Based PROTACs: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing robust and reliable methods to confirm the engagement of Cereblon (CRBN), a common E3 ligase, is a critical step in the development of effective isoindolin-1-one based Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative overview of key experimental assays used to validate CRBN engagement, complete with quantitative data, detailed protocols, and visual workflows to aid in experimental design and data interpretation.
The fundamental principle of a PROTAC is to induce the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.[1][2][3] For PROTACs utilizing an isoindolin-1-one moiety, such as derivatives of thalidomide, lenalidomide, or pomalidomide, CRBN is the recruited E3 ligase.[1][4] Therefore, direct confirmation of PROTAC binding to CRBN within the cellular environment is paramount for validating its mechanism of action.[5]
This guide explores a range of biophysical, cell-based, and proteomics approaches to quantify and confirm this crucial interaction.
Comparative Analysis of CRBN Engagement Validation Assays
A multi-pronged approach, employing orthogonal assays, provides the highest confidence in validating CRBN engagement. The choice of method often depends on the specific research question, available instrumentation, and the stage of PROTAC development.
| Assay | Principle | Key Parameters | Throughput | Advantages | Limitations |
| NanoBRET™/BRET | Bioluminescence Resonance Energy Transfer between NanoLuc-tagged CRBN and a fluorescent tracer.[6][7] | IC50 | High | Live-cell assay, quantitative, high-throughput.[6][8] | Requires genetic modification of cells, potential for tracer-dependent artifacts.[7] |
| AlphaLISA®/AlphaScreen® | Proximity-based immunoassay where donor and acceptor beads generate a signal upon ternary complex formation.[9][10] | AC50, Hook Point | High | No-wash assay, sensitive, suitable for purified components and cell lysates.[1][11] | Susceptible to "hook effect" at high concentrations, requires tagged proteins.[11] |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding alters the thermal stability of the target protein.[12] | ΔTm, EC50 | Medium | Label-free, performed in intact cells or lysates, reflects physiological engagement.[12][13] | Not all binding events result in a thermal shift, lower throughput.[13] |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.[14][15] | KD, kon, koff | Medium | Label-free, provides kinetic and affinity data, allows for cooperativity assessment.[14][16] | Requires purified proteins, potential for protein immobilization to affect binding.[15][16] |
| Quantitative Proteomics (e.g., TMT-MS) | Unbiased, mass spectrometry-based quantification of thousands of proteins simultaneously to identify off-target effects and confirm on-target degradation.[17] | Fold Change | Low | Comprehensive view of proteome-wide effects, identifies off-targets.[18][19] | Technically demanding, lower throughput, indirect measure of engagement.[18] |
| Competitive Cellular Engagement Assay | A known CRBN-engaging PROTAC is competed with the test compound, and the rescue of a reporter protein's degradation is measured.[4][20] | IC50 | Medium | Cellular context, assesses cell permeability and engagement.[2][21] | Indirect measure of binding, can be complex to set up.[4] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental processes and the underlying biological mechanisms is crucial for understanding and implementing these validation assays.
Caption: Mechanism of isoindolin-1-one based PROTAC-induced protein degradation.
Caption: Workflow for the NanoBRET cellular CRBN engagement assay.
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Experimental Protocols
NanoBRET™ Cellular CRBN Engagement Assay
This protocol is adapted from established methods for measuring the intracellular binding of a PROTAC to CRBN.[6][8][22]
1. Cell Preparation:
-
Seed HEK293 cells transiently or stably expressing a NanoLuc®-CRBN fusion protein in 96-well, white, opaque plates.[7]
-
Allow cells to adhere and grow for 24 hours.
2. Reagent Preparation:
-
Prepare a solution of a fluorescent CRBN tracer (e.g., BODIPY-lenalidomide) at the desired concentration.[6]
-
Prepare serial dilutions of the isoindolin-1-one based PROTAC.
3. Assay Procedure:
-
Add the fluorescent tracer to the cells.
-
Immediately add the serially diluted PROTAC to the wells.
-
Incubate the plate for a specified time (e.g., 2 hours) at 37°C and 5% CO2.[23]
-
Add the NanoBRET™ substrate.
-
Measure the donor (450 nm) and acceptor (618 nm) emission signals using a plate reader equipped for BRET measurements.[23]
4. Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.[7]
AlphaLISA® Ternary Complex Formation Assay
This protocol outlines the steps to detect the formation of the POI-PROTAC-CRBN ternary complex using AlphaLISA technology.[1][9][24]
1. Reagent Preparation:
-
Prepare solutions of tagged recombinant POI (e.g., GST-tagged) and a tagged CRBN complex (e.g., FLAG- and His-tagged).[1][9]
-
Prepare serial dilutions of the PROTAC.
-
Prepare a mixture of AlphaLISA anti-tag Acceptor beads (e.g., anti-GST) and anti-tag Donor beads (e.g., anti-FLAG).[9]
2. Assay Procedure:
-
In a 384-well plate, add the tagged POI, the tagged CRBN complex, and the serially diluted PROTAC.[1]
-
Incubate to allow for ternary complex formation.
-
Add the mixture of AlphaLISA Acceptor and Donor beads.
-
Incubate in the dark.
-
Read the plate on an Alpha-enabled plate reader.[9]
3. Data Analysis:
-
Plot the AlphaLISA signal against the PROTAC concentration. The resulting bell-shaped curve indicates ternary complex formation, with the peak representing the optimal concentration for complex formation.[11]
Cellular Thermal Shift Assay (CETSA®) for CRBN Engagement
This protocol provides a framework for a Western blot-based CETSA to determine PROTAC engagement with CRBN in intact cells.[5][12]
1. Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with the desired concentrations of the PROTAC or a vehicle control for a specified duration (e.g., 1-4 hours).[12]
2. Heating Step:
-
Harvest and wash the cells.
-
Resuspend the cell pellet in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling. Include a non-heated control.[12]
3. Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles.[12]
-
Centrifuge the lysates at high speed to pellet the precipitated proteins.[12]
4. Protein Analysis:
-
Collect the supernatant (soluble fraction).
-
Determine the protein concentration.
-
Analyze the amount of soluble CRBN by Western blot using a CRBN-specific antibody.
5. Data Analysis:
-
Quantify the band intensities.
-
Plot the percentage of soluble CRBN against the temperature for both PROTAC-treated and vehicle-treated samples to generate melt curves.
-
The shift in the melting temperature (ΔTm) indicates target engagement.[5]
Conclusion
The validation of CRBN engagement is a cornerstone of developing effective and specific isoindolin-1-one based PROTACs. A thorough understanding and application of the assays presented in this guide will enable researchers to generate robust data, leading to more informed decisions in the drug discovery process. By combining quantitative data from multiple orthogonal assays, a comprehensive picture of a PROTAC's interaction with CRBN can be established, ultimately contributing to the development of novel and impactful therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling the Engagement of Kinases to CRBN Through a Shared Structural Motif to Optimize PROTACs Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Advancing targeted protein degrader discovery by measuring cereblon engagement in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [worldwide.promega.com]
- 9. benchchem.com [benchchem.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. benchchem.com [benchchem.com]
- 13. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. o2hdiscovery.co [o2hdiscovery.co]
- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
- 23. promega.com [promega.com]
- 24. SLAS2024 [slas2024.eventscribe.net]
A Comparative Analysis of PROTACs from Different Isoindolinone Precursors
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. A key component in the design of many successful PROTACs is the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase. This is typically achieved by incorporating a ligand derived from an isoindolinone precursor, most notably thalidomide and its analogs, lenalidomide and pomalidomide. The choice of this precursor can significantly impact the resulting PROTAC's potency, selectivity, and overall pharmacological properties.
This guide provides a detailed comparative analysis of PROTACs synthesized from these different isoindolinone precursors, supported by experimental data. We also include detailed methodologies for key experiments to facilitate the evaluation of these molecules.
Data Presentation: Performance Comparison
The efficacy of a PROTAC is primarily determined by its ability to bind the E3 ligase and induce the degradation of the target protein. Key metrics for comparison include the binding affinity of the isoindolinone ligand to CRBN, and the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) of the final PROTAC.
CRBN Ligand Binding Affinity
Pomalidomide generally exhibits the highest binding affinity to CRBN, followed by lenalidomide and then thalidomide. This enhanced affinity can contribute to more efficient ternary complex formation, a critical step in the PROTAC mechanism of action.
| Ligand | Binding Affinity (Kd/Ki) to CRBN | Assay Method | Reference |
| Pomalidomide | ~157 nM | Competitive Titration | [1] |
| Lenalidomide | ~178 nM | Competitive Titration | [1] |
| Thalidomide | ~250 nM | Competitive Titration | [1] |
PROTAC Degradation Efficiency: A Case Study on BRD4
The choice of the isoindolinone precursor can significantly influence the degradation potency of the resulting PROTAC. In the context of PROTACs targeting the Bromodomain-containing protein 4 (BRD4), those derived from lenalidomide and pomalidomide have demonstrated superior performance compared to thalidomide-based degraders.
| PROTAC E3 Ligand Moiety | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Pomalidomide | BRD4 | BL cells | <1 | >90 | [2] |
| Lenalidomide | BRD4 | BL cells | <1 | >90 | [2] |
| Thalidomide | BRD4 | Not Specified | 0.1 - 0.3 | >90 | [3] |
Note: DC50 and Dmax values are highly dependent on the specific PROTAC architecture (linker and target-binding ligand), cell line, and experimental conditions. The data presented here is for illustrative purposes to highlight the relative performance of PROTACs derived from different isoindolinone precursors.
Mandatory Visualization
Signaling Pathway Diagram: PROTAC-mediated EGFR Degradation
Caption: PROTAC-mediated degradation of EGFR blocks downstream signaling.
Experimental Workflow Diagram
Caption: A general workflow for the evaluation of PROTAC efficacy.
Logical Relationship Diagram: PROTAC Mechanism of Action
Caption: The catalytic cycle of a CRBN-recruiting PROTAC.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the comparative analysis of PROTACs. Below are detailed methodologies for key experiments.
Protocol 1: Assessment of Protein Degradation by Western Blot
This is the most common method to quantify the reduction in the levels of the target protein in cells treated with a PROTAC.[4][5]
Materials:
-
Cell culture reagents and appropriate cell line
-
PROTAC compounds (stock solutions in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them with lysis buffer. Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize all samples to the same protein concentration with lysis buffer and loading dye. Separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane and add the ECL substrate. Visualize the protein bands using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. The DC50 and Dmax values can be determined by plotting the percentage of degradation against the PROTAC concentration.[4][5]
Protocol 2: Quantitative Measurement of Protein Degradation with the HiBiT Assay
The HiBiT assay is a sensitive, quantitative, and live-cell compatible method to measure protein abundance.[6][7][8]
Materials:
-
CRISPR/Cas9 engineered cell line with an endogenous HiBiT-tagged target protein
-
White, opaque 96-well or 384-well assay plates
-
Nano-Glo® HiBiT Lytic Detection System (for endpoint assays) or Nano-Glo® Live Cell Assay System (for kinetic assays)
-
PROTAC compounds (stock solutions in DMSO)
-
Luminometer
Methodology (Endpoint Lytic Assay):
-
Cell Plating: Plate the HiBiT-tagged cells in assay plates and incubate overnight.
-
Compound Addition: Prepare serial dilutions of the PROTAC compounds and add them to the cells. Include a vehicle control (DMSO). Incubate for the desired time period (e.g., 24 hours).
-
Lysis and Luminescence Measurement: Equilibrate the plate and the Nano-Glo® HiBiT Lytic Detection Reagent to room temperature. Add the detection reagent to each well. Place the plate on a plate shaker for 10 minutes to ensure complete cell lysis and signal stabilization. Measure the luminescence using a plate-based luminometer.
-
Data Analysis: Calculate the percentage of degradation for each PROTAC concentration relative to the vehicle control. Plot the percentage of degradation against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[7][8]
Protocol 3: In-Cell Target Engagement using Cellular Thermal Shift Assay (CETSA)
CETSA is a label-free method to assess whether a PROTAC binds to its intended target within a cellular environment.[9]
Materials:
-
Cell culture reagents and appropriate cell line
-
PROTAC compound (stock solution in DMSO)
-
PBS
-
Thermal cycler
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Equipment for freeze-thaw cycles (e.g., liquid nitrogen, 37°C water bath)
-
Western blot reagents and equipment (as described in Protocol 1)
Methodology:
-
Cell Harvest and Treatment: Harvest cultured cells and resuspend them in culture medium. Treat the cell suspension with the PROTAC at a desired concentration or a vehicle control (DMSO) for 1-2 hours at 37°C.
-
Heat Challenge: Aliquot the treated cell suspension into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. Include a non-heated control. Immediately cool the tubes on ice.
-
Cell Lysis and Fractionation: Lyse the cells using freeze-thaw cycles. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis of Soluble Fraction: Collect the supernatant containing the soluble proteins. Determine the protein concentration and normalize the samples. Analyze the amount of soluble target protein at each temperature by Western blotting.
-
Data Analysis: Quantify the band intensities for the target protein at each temperature for both the PROTAC-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the PROTAC-treated sample indicates thermal stabilization and therefore, target engagement.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. promega.com [promega.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Binding Affinity of 6-(Aminomethyl)isoindolin-1-one and Related Compounds to Cereblon
For researchers and professionals in drug development, understanding the binding affinity of small molecules to Cereblon (CRBN) is pivotal for the design of novel therapeutics, particularly in the realm of targeted protein degradation. This guide provides a comparative analysis of the binding affinity of 6-(Aminomethyl)isoindolin-1-one to Cereblon, benchmarked against established Cereblon binders such as thalidomide, lenalidomide, and pomalidomide. This document outlines quantitative binding data, details relevant experimental methodologies, and presents key biological pathways and experimental workflows.
Cereblon functions as a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^), which is instrumental in tagging proteins for proteasomal degradation.[1] Small molecules that bind to Cereblon can modulate the substrate specificity of this complex, leading to the degradation of "neosubstrates" not typically targeted by the native E3 ligase.[1] This mechanism is the foundation for the therapeutic effects of immunomodulatory drugs (IMiDs) and is a key component in the design of Proteolysis Targeting Chimeras (PROTACs).[2][3]
Quantitative Comparison of Binding Affinities
While specific quantitative binding data for 6-(Aminomethyl)isoindolin-1-one is not extensively available in publicly accessible literature, a comparative assessment can be made by examining the affinities of structurally related and well-characterized Cereblon ligands. The following table summarizes the binding affinities of thalidomide and its potent derivatives, lenalidomide and pomalidomide, to Cereblon, as determined by various biophysical assays. These values serve as a crucial reference for evaluating novel Cereblon-binding moieties.
| Compound | Assay Type | Binding Affinity (IC50/Kd/Ki) | Reference |
| Thalidomide | TR-FRET | IC50: 22.4 nM | [4] |
| Isothermal Titration Calorimetry (ITC) | Kd: ~250 nM | [5] | |
| Fluorescence Polarization (FP) | IC50: 347.2 nM | [6] | |
| (S)-thalidomide | TR-FRET | IC50: 11.0 nM | [4] |
| (R)-thalidomide | TR-FRET | IC50: 200.4 nM | [4] |
| Lenalidomide | TR-FRET | IC50: 8.9 nM | [4] |
| Isothermal Titration Calorimetry (ITC) | Kd: ~178 nM | [5] | |
| Fluorescence Polarization (FP) | IC50: 268.6 nM | [6] | |
| TR-FRET | IC50: 1.5 µM | [7] | |
| Competitive Binding Assay | IC50: ~2 µM | [8] | |
| Pomalidomide | TR-FRET | IC50: 6.4 nM | [4] |
| Isothermal Titration Calorimetry (ITC) | Kd: ~157 nM | [5] | |
| Fluorescence Polarization (FP) | IC50: 153.9 nM | [6] | |
| TR-FRET | IC50: 1.2 µM | [7] | |
| Competitive Binding Assay | IC50: ~2 µM | [8] | |
| CC-885 | TR-FRET | IC50: 0.43 nM | [4] |
| Iberdomide | - | Higher affinity than lenalidomide and pomalidomide | [9] |
Experimental Protocols
The determination of binding affinity between a small molecule and Cereblon can be accomplished through various biophysical techniques. Below are detailed methodologies for commonly employed assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle: This competitive assay measures the displacement of a fluorescently labeled tracer from the Cereblon protein by a test compound. A decrease in the FRET signal is proportional to the binding affinity of the test compound.
Protocol:
-
Reagents: Purified recombinant Cereblon/DDB1 complex, a fluorescently labeled Cereblon binder (e.g., fluorescently-labeled thalidomide), and the test compound.
-
Procedure:
-
A constant concentration of the Cereblon/DDB1 complex and the fluorescent tracer are incubated together in an appropriate assay buffer.
-
Serial dilutions of the test compound are added to the mixture.
-
The reaction is incubated to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.
-
-
Data Analysis: The IC50 value, the concentration of the test compound that displaces 50% of the fluorescent tracer, is determined by plotting the TR-FRET signal against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Fluorescence Polarization (FP) Assay
Principle: This assay measures the change in the polarization of fluorescent light emitted from a fluorescently labeled Cereblon binder. When the small fluorescent ligand is bound to the larger Cereblon protein, its tumbling rate slows, resulting in a higher polarization value. A test compound that competes for binding will displace the fluorescent ligand, leading to a decrease in fluorescence polarization.[10][11]
Protocol:
-
Reagents: Purified recombinant Cereblon/DDB1 complex, a fluorescently labeled Cereblon ligand (e.g., FITC-thalidomide or Bodipy-thalidomide), and the test compound.[6][12]
-
Procedure:
-
The Cereblon/DDB1 complex is incubated with the fluorescent probe at a fixed concentration in an assay buffer.
-
A serial dilution of the test compound is added.
-
The plate is incubated to allow the binding to reach equilibrium.
-
Fluorescence polarization is measured using a microplate reader.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition (derived from the change in polarization) against the log concentration of the test compound.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. This technique can determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction in a single experiment.
Protocol:
-
Reagents: Highly purified and concentrated Cereblon protein and the test compound, both in the same buffer.
-
Procedure:
-
The sample cell of the calorimeter is filled with the Cereblon protein solution.
-
The injection syringe is filled with the test compound solution.
-
A series of small injections of the test compound are made into the sample cell.
-
The heat released or absorbed during each injection is measured.
-
-
Data Analysis: The binding isotherm is generated by plotting the heat change per injection against the molar ratio of the ligand to the protein. This curve is then fitted to a binding model to determine the Kd, stoichiometry, and thermodynamic parameters.
Visualizations
To further elucidate the context of Cereblon binding, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Cereblon E3 Ligase Pathway Modulation.
Caption: Experimental Workflow for Binding Affinity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. US10816544B2 - Methods for measuring small molecule affinity to cereblon - Google Patents [patents.google.com]
- 8. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. amsbio.com [amsbio.com]
- 12. researchgate.net [researchgate.net]
In Vivo Stability of Isoindolin-1-one PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The in vivo stability of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic efficacy and safety profile. This guide provides a comparative analysis of the in vivo stability of different isoindolin-1-one-based PROTACs, which primarily utilize the Cereblon (CRBN) E3 ligase for targeted protein degradation. The isoindolin-1-one scaffold, a key component of immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide, is a popular choice for the CRBN-recruiting ligand in PROTAC design. This document summarizes available preclinical in vivo pharmacokinetic data, details relevant experimental methodologies, and visualizes key cellular pathways and workflows to aid researchers in the development of next-generation protein degraders.
Comparative In Vivo Pharmacokinetic Data of Isoindolin-1-one PROTACs
The following tables summarize key in vivo pharmacokinetic parameters for several notable isoindolin-1-one PROTACs targeting different proteins of interest. It is important to note that direct head-to-head comparisons are challenging due to variations in experimental conditions across different studies.
| PROTAC Name | Target Protein | E3 Ligase Ligand | Species | Dose & Route | Cmax | Tmax | Half-life (t½) | Clearance (CL) | Bioavailability (F%) | Reference |
| ARV-110 | Androgen Receptor | Pomalidomide | Rat | 2 mg/kg IV | - | - | - | 413.6 ± 31.7 mL/h/kg | - | [1] |
| Rat | 5 mg/kg PO | - | - | - | - | 23.83% | [1] | |||
| Mouse | 2 mg/kg IV | - | - | - | 180.9 ± 30.79 mL/h/kg | - | [1] | |||
| Mouse | 5 mg/kg PO | - | - | - | - | 37.89% | [1] | |||
| dBET1 | BRD4 | Pomalidomide | Mouse | 50 mg/kg IP | 392 nM | - | - | - | - | [2] |
| MT-802 | BTK | Pomalidomide | - | - | - | - | - | - | Poor | [3][4] |
| SJF620 | BTK | Pomalidomide | Mouse | - | - | - | 1.62 h | 40.8 mL/min/kg | - | [3] |
| SD-36 | STAT3 | Lenalidomide analog | Mouse | 50 mg/kg IV | - | - | - | - | - | [5][6][7][8][9] |
Key Signaling Pathways
Mechanism of Action of CRBN-based PROTACs
Isoindolin-1-one PROTACs function by hijacking the CRL4^CRBN^ E3 ubiquitin ligase complex to induce the degradation of a target protein. The PROTAC molecule acts as a bridge, bringing the target protein and CRBN into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
References
- 1. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK degraders with improved pharmacokinetic properties. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Structure-Based Discovery of SD-36 as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Based Discovery of SD-36 as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Comparative Guide to the Structural Activity Relationship of 6-(Aminomethyl)isoindolin-1-one Analogs as PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural activity relationship (SAR) of isoindolin-1-one analogs, with a focus on their role as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1). PARP1 is a crucial enzyme in the base excision repair (BER) pathway, responsible for repairing single-strand DNA breaks (SSBs). Inhibiting PARP1 leads to an accumulation of SSBs, which are subsequently converted to lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in the homologous recombination (HR) repair pathway, such as those with BRCA1/2 mutations, this accumulation of DSBs results in cell death through synthetic lethality. The isoindolin-1-one scaffold has emerged as a promising pharmacophore for the development of potent and selective PARP1 inhibitors.
Comparative Inhibitory Activity of PARP Inhibitors
The following table summarizes the inhibitory potency of a representative isoindolin-1-one compound against PARP1 and PARP2, alongside other well-established PARP inhibitors. The data is presented as IC50 values, a common metric for inhibitor potency.
| Compound Name | Chemical Class | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| Isoindolinone Analog (Representative) | Isoindolin-1-one | Data not available for a specific 6-(aminomethyl) analog | Data not available |
| Olaparib | Phthalazinone | 5 | 1 |
| Rucaparib | Indole Carboxamide | 7 | 7 |
| Niraparib | Pyridine Carboxamide | 3.8 | 2.1 |
| Talazoparib | Phthalazinone | 1 | 0.8 |
Note: IC50 values can vary between different studies and experimental conditions.
PARP1 Signaling Pathway in DNA Damage Repair
The diagram below illustrates the central role of PARP1 in the DNA damage response (DDR) pathway. Upon detection of a single-strand DNA break, PARP1 binds to the damaged site and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation serves as a scaffold to recruit other DNA repair proteins, ultimately leading to the repair of the DNA lesion. Inhibition of PARP1 disrupts this process, leading to the persistence of SSBs.
Head-to-head comparison of pomalidomide and 6-(Aminomethyl)isoindolin-1-one in PROTACs
For researchers, scientists, and drug development professionals, the choice of E3 ligase ligand is a critical determinant in the design of effective and selective Proteolysis Targeting Chimeras (PROTACs). While pomalidomide has emerged as a stalwart for recruiting the Cereblon (CRBN) E3 ligase, the quest for optimized degraders has led to the exploration of its analogs. This guide provides a detailed, data-driven comparison of pomalidomide and its derivatives, focusing on how structural modifications impact PROTAC performance.
Initial inquiries into a direct comparison between pomalidomide and 6-(aminomethyl)isoindolin-1-one revealed a significant gap in the scientific literature. 6-(aminomethyl)isoindolin-1-one is a foundational isoindolinone scaffold, but it is not established as a direct E3 ligase-recruiting moiety in PROTACs in the same vein as pomalidomide. Pomalidomide's structure, which includes a glutarimide ring, is crucial for its high-affinity binding to CRBN.
Therefore, this guide pivots to a more pertinent and data-rich comparison: the performance of pomalidomide-based PROTACs with modifications to the pomalidomide scaffold itself. A primary focus of current research is the strategic alteration of the linker attachment point on the phthalimide ring of pomalidomide, which has been shown to have a profound impact on both on-target potency and off-target effects.
Data Presentation: Pomalidomide Analogs in Action
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following tables summarize the performance of various pomalidomide-based PROTACs, highlighting the impact of modifying the linker attachment point.
| PROTAC Compound | Target Protein | E3 Ligase Ligand | Linker Attachment Point | DC50 (nM) | Dmax (%) | Key Observation |
| PROTAC 1 | BRD4 | Pomalidomide | C4 | <1 | >90 | High potency, but potential for off-target effects. |
| PROTAC 2 | BRD4 | Pomalidomide | C5 | ~5 | >90 | Reduced off-target degradation of zinc-finger proteins while maintaining high potency.[1] |
| PROTAC 3 | ALK | Pomalidomide | C4 | ~10 | >80 | Significant off-target degradation of zinc-finger proteins observed.[1] |
| PROTAC 4 | ALK | Pomalidomide | C5 | <5 | >90 | Enhanced on-target potency and reduced off-target effects compared to C4-linked counterpart.[1] |
| PROTAC 5 | HDAC8 | Pomalidomide | C4 | 147 | 93 | Selective degradation of HDAC8 with no effect on HDAC1 and HDAC3.[2] |
Note: The data presented is a compilation from various sources and experimental conditions may vary. Direct comparison should be made with caution.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these PROTACs, the following diagrams illustrate the key biological pathway and experimental workflows.
Experimental Protocols
Western Blot Analysis for Protein Degradation
This protocol is a standard method for quantifying the degradation of a target protein following PROTAC treatment.[3][4]
a. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, HEK293T) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
b. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
c. SDS-PAGE and Immunoblotting:
-
Normalize the protein concentrations and load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
d. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[5]
Mass Spectrometry-Based Proteomics for Off-Target Profiling
This protocol provides a global, unbiased method to identify off-target proteins degraded by a PROTAC.[1][6]
a. Sample Preparation:
-
Treat cells with the PROTAC at a concentration that achieves significant on-target degradation and a vehicle control for a specified time.
-
Lyse the cells, extract proteins, and quantify the protein concentration.
-
Digest the proteins into peptides using trypsin.
-
Label the peptides with tandem mass tags (TMT) for multiplexed quantitative analysis (optional but recommended).
b. LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS) to determine their sequence and abundance.
c. Data Analysis:
-
Process the raw MS data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify thousands of proteins across all samples.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control. These are potential off-target proteins.
NanoBRET™ Assay for Ternary Complex Formation
This live-cell assay measures the formation of the ternary complex (Target-PROTAC-E3 ligase), which is a critical step in the PROTAC mechanism of action.[7][8][9]
a. Cell Preparation:
-
Co-transfect HEK293 cells with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase (CRBN) fused to HaloTag® (acceptor).
b. Assay Procedure:
-
24 hours post-transfection, add the HaloTag® NanoBRET® 618 Ligand to the cells.
-
Add serial dilutions of the PROTAC to the cells.
-
Add Nano-Glo® Live Cell Substrate to all wells.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
c. Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
Conclusion
The strategic modification of the pomalidomide scaffold is a key strategy for developing highly potent and selective PROTACs. The evidence strongly suggests that modifying the linker attachment point from the C4 to the C5 position on the phthalimide ring can significantly reduce the off-target degradation of zinc-finger proteins, a known liability of pomalidomide-based PROTACs, while often maintaining or even enhancing on-target degradation.[1][10][11] This comparative guide, along with the detailed experimental protocols, provides a robust framework for researchers to design and evaluate the next generation of targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 9. selvita.com [selvita.com]
- 10. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Degradation with Isoindolin-1-one Based PROTACs: A Comparative Guide
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of isoindolin-1-one based PROTACs, supported by experimental data and detailed methodologies for validating target degradation.
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of specific proteins. Among the various E3 ligase recruiters utilized in PROTAC design, those based on the isoindolin-1-one scaffold, which hijack the Cereblon (CRBN) E3 ubiquitin ligase, have gained significant prominence. This guide delves into the validation of target degradation by these molecules, offering a comparative analysis of their performance and detailed experimental protocols.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Isoindolin-1-one based PROTACs are bifunctional molecules. One end binds to the protein of interest (POI), while the other end, typically a derivative of thalidomide, lenalidomide, or pomalidomide, recruits the CRBN E3 ligase. This proximity induces the formation of a ternary complex between the POI, the PROTAC, and CRBN. Within this complex, the E3 ligase ubiquitinates the POI, marking it for degradation by the 26S proteasome. This process effectively eliminates the target protein from the cell.[1]
Caption: Mechanism of action of an isoindolin-1-one based PROTAC.
Comparative Performance of Isoindolin-1-one Based PROTACs
The efficacy of target degradation can vary significantly between different PROTACs, even those targeting the same protein. This variation is influenced by factors such as the choice of the isoindolin-1-one moiety, the linker length and composition, and the affinity of the warhead for the target protein. Below is a comparative summary of key performance indicators for representative isoindolin-1-one based PROTACs targeting different proteins.
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Timepoint (h) |
| ARV-110 | Androgen Receptor (AR) | VCaP | ~1 | >90 | 24 |
| dBET1 | BRD4 | MV4;11 | ~8 | >90 | 18 |
| MZ1 | BRD4 | HeLa | 26 | ~80 | 24 |
DC50: Concentration of the PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation achieved.
Experimental Protocols for Validating Target Degradation
Rigorous experimental validation is crucial to characterize the activity of a novel PROTAC. The following are detailed protocols for key assays used to assess target degradation.
Caption: A typical experimental workflow for validating target degradation.
Western Blotting for Target Degradation
This is the most common method to directly measure the reduction in the level of the target protein.[2]
-
Cell Culture and Treatment: Plate cells at an appropriate density to ensure they are in the exponential growth phase at the time of treatment. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH, β-actin) to normalize the data.[3]
Quantitative Real-Time PCR (qPCR) for mRNA Levels
To confirm that the protein reduction is due to degradation and not transcriptional repression, it is essential to measure the mRNA levels of the target gene.[4]
-
RNA Extraction: Following PROTAC treatment, extract total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for the target gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative mRNA expression using the ΔΔCt method. A lack of significant change in mRNA levels supports a post-translational degradation mechanism.[5]
Global Proteomics for Selectivity
Mass spectrometry-based proteomics can provide an unbiased, global view of protein level changes upon PROTAC treatment, allowing for the assessment of selectivity.[6]
-
Sample Preparation: Prepare cell lysates from control and PROTAC-treated cells. Short treatment times (<6 hours) are often used to distinguish direct targets from downstream effects.[4]
-
Protein Digestion: Digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify and quantify proteins. Compare the protein abundance between control and treated samples to identify off-target effects.
Ternary Complex Formation Assays
Demonstrating the formation of the POI-PROTAC-CRBN ternary complex is key to confirming the mechanism of action. Co-immunoprecipitation (Co-IP) is a widely used technique for this purpose.[7]
-
Cell Lysis: Lyse cells treated with the PROTAC.
-
Immunoprecipitation: Incubate the lysate with an antibody against the target protein or a tagged E3 ligase, coupled to magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.
-
Western Blot Analysis: Analyze the eluate by Western blotting for the presence of all three components of the ternary complex (POI, CRBN, and the PROTAC-bound components).[7] A sequential Co-IP can provide more definitive evidence for a ternary complex.[8]
In-Cell Ubiquitination Assays
These assays directly demonstrate the ubiquitination of the target protein.[9]
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Immunoprecipitation: Immunoprecipitate the target protein from the cell lysate.
-
Western Blot Analysis: Perform a Western blot on the immunoprecipitated sample using an anti-ubiquitin antibody. An increase in the high molecular weight smear of polyubiquitinated target protein confirms the PROTAC's activity.[10]
Signaling Pathway Analysis
The degradation of a target protein is expected to impact its downstream signaling pathways. Validating these functional consequences provides further evidence of the PROTAC's efficacy.
Androgen Receptor (AR) Signaling
ARV-110 targets the Androgen Receptor, a key driver in prostate cancer. Upon binding to androgens like testosterone, the AR translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on DNA. This recruits coactivators and the transcriptional machinery to drive the expression of genes involved in cell proliferation and survival.[11][12][13] Degradation of AR by ARV-110 is expected to block this signaling cascade.
Caption: Simplified Androgen Receptor signaling pathway and the point of intervention for ARV-110.
BRD4 in Transcription
dBET1 and MZ1 target BRD4, a member of the BET family of proteins that acts as an epigenetic reader. BRD4 binds to acetylated histones at promoters and enhancers and plays a crucial role in transcriptional elongation by recruiting the positive transcription elongation factor b (P-TEFb).[14][15] P-TEFb then phosphorylates RNA Polymerase II, promoting the transcription of target genes, including oncogenes like c-Myc.[16][17] Degradation of BRD4 leads to the downregulation of these target genes.
Caption: The role of BRD4 in transcriptional regulation and its inhibition by PROTACs.
By employing this comprehensive suite of experimental techniques, researchers can rigorously validate the on-target activity, mechanism of action, and functional consequences of isoindolin-1-one based PROTACs, paving the way for the development of novel and effective therapeutics.
References
- 1. lifesensors.com [lifesensors.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Ubiquitination Assay - Profacgen [profacgen.com]
- 10. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BRD4: a general regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 17. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
A Comparative Analysis of Novel Isoindolin-1-one Derivatives as CRBN Binders
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of targeted protein degradation, the development of novel ligands for the E3 ubiquitin ligase Cereblon (CRBN) is of paramount importance. This guide provides a comprehensive benchmark of emerging isoindolin-1-one derivatives against established CRBN binders, including lenalidomide, pomalidomide, and thalidomide. The following analysis, supported by experimental data from publicly available research, offers researchers, scientists, and drug development professionals a comparative overview of binding affinities and the underlying molecular interactions that govern the efficacy of these compounds.
The isoindolin-1-one scaffold is a well-established pharmacophore for CRBN binding and is central to the mechanism of action of immunomodulatory drugs (IMiDs) and a growing number of Proteolysis Targeting Chimeras (PROTACs).[1] These molecules function by recruiting CRBN to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[2][3] The affinity of the CRBN ligand is a critical determinant of the efficacy of such protein degraders.[4]
Quantitative Comparison of CRBN Binding Affinity
The binding affinity of novel isoindolin-1-one derivatives and known IMiDs to CRBN has been characterized using various biophysical and biochemical assays. The data presented below, collated from multiple studies, provides a quantitative comparison of their binding potencies. It is important to note that absolute values can vary depending on the specific assay conditions.[5]
| Compound | Assay Type | Binding Affinity (IC50/Kd/Ki) | Reference(s) |
| Known CRBN Binders | |||
| Thalidomide | Dissociation Constant (Kd) | ~250 nM | [6] |
| Lenalidomide | Dissociation Constant (Kd) | ~178 nM | [6] |
| TR-FRET (IC50) | 2.694 µM | [7] | |
| U266 cell extracts (IC50) | ~2 µM | [8] | |
| Pomalidomide | Dissociation Constant (Kd) | ~157 nM | [6] |
| U266 cell extracts (IC50) | ~2 µM | [8] | |
| Novel Isoindolin-1-one Derivatives | |||
| Phenyl-substituted Isoindolinone (1A) | In-cell ELISA | Stronger than lenalidomide | [9] |
| FP Competition | Comparable to lenalidomide | [9] | |
| Phenyl-substituted Isoindolinone (2A) | In-cell ELISA | Stronger than lenalidomide | [9] |
| FP Competition | Comparable to lenalidomide | [9] | |
| YJ1b | TR-FRET (IC50) | 0.206 µM | [7] |
| YJ2c | TR-FRET (IC50) | 0.211 µM | [7] |
| YJ2h | TR-FRET (IC50) | 0.282 µM | [7] |
Experimental Protocols
The determination of binding affinity for CRBN ligands relies on robust and reproducible experimental methods. Below are detailed protocols for two commonly employed assays.
Fluorescence Polarization (FP) Competition Assay
This biochemical assay measures the displacement of a fluorescently labeled CRBN ligand (tracer) by a test compound. A decrease in fluorescence polarization indicates successful competition and binding of the test compound to CRBN.[9]
Materials:
-
Recombinant DDB1/CRBN protein complex
-
Fluorescent tracer (e.g., FITC-thalidomide)
-
Test compounds (novel isoindolin-1-one derivatives and known binders)
-
Assay Buffer (e.g., 50 mM HEPES, 75 mM NaCl, 0.01% Triton X-100, pH 7.4)
-
Black, low-binding microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compounds and control compounds in the assay buffer.
-
In a microplate, add the recombinant DDB1/CRBN protein complex and the fluorescent tracer to each well.
-
Add the diluted test compounds or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for a specified time to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
Calculate the percentage of inhibition by comparing the polarization values of the test compound wells to the DMSO control wells.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.[9]
Cellular Target Engagement Assay (In-cell ELISA)
This cell-based assay assesses the ability of a test compound to bind to CRBN within a cellular environment. It often involves a competition scenario where the test compound prevents the binding of a known CRBN-engaging molecule, such as a PROTAC, to its target.[9]
Materials:
-
A relevant cell line (e.g., MM.1S)
-
A known CRBN-dependent PROTAC degrader
-
Test compounds
-
Primary antibody against the PROTAC's target protein (e.g., HDAC6)
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the enzyme to produce a detectable signal
-
Microplate reader
Procedure:
-
Seed the cells in a microplate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound or DMSO for a specified period.
-
Add the known CRBN-dependent PROTAC degrader to the cells and incubate for a time sufficient to induce degradation of the target protein.
-
Fix and permeabilize the cells.
-
Incubate the cells with the primary antibody against the target protein.
-
Wash the cells and incubate with the enzyme-linked secondary antibody.
-
Add the substrate and measure the signal using a microplate reader.
-
A higher signal in the presence of the test compound indicates that it has engaged CRBN and prevented the PROTAC from degrading its target.[9]
Visualizing CRBN-Mediated Protein Degradation
The interaction of isoindolin-1-one derivatives with CRBN initiates a cascade of events leading to the degradation of specific target proteins. The following diagrams illustrate the key pathways and experimental workflows involved.
Caption: CRBN-mediated protein degradation pathway initiated by an isoindolin-1-one derivative.
Caption: Workflow for a Fluorescence Polarization (FP) competition assay.
Conclusion
The development of novel isoindolin-1-one derivatives with enhanced binding affinity and selectivity for CRBN represents a significant advancement in the field of targeted protein degradation. The data indicates that modifications to the isoindolin-1-one core, such as the addition of a phenyl group, can lead to compounds with binding affinities comparable to or greater than established IMiDs.[9] The continued exploration of this chemical space, guided by robust experimental benchmarking, holds the promise of delivering next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 6-(Aminomethyl)isoindolin-1-one hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of 6-(Aminomethyl)isoindolin-1-one hydrochloride, emphasizing procedural steps and operational planning.
Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, a thorough hazard assessment is crucial. Based on the chemical structure, this compound should be handled with care, assuming it may possess properties similar to other biologically active small molecules.
Personal Protective Equipment (PPE) is mandatory for handling this compound. The following table summarizes the recommended PPE:
| Protective Equipment | Specification |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure full skin coverage. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling fine powders or if adequate ventilation is not available. |
Spill Management
In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and contamination.
-
For Solid Spills:
-
General Spill Response:
-
Evacuate the immediate area if necessary.
-
Wear the appropriate PPE.
-
Contain the spill using an inert absorbent material.
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area thoroughly.
-
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all federal, state, and local regulations for hazardous waste.[3][4] Do not dispose of this chemical down the drain or in regular trash.[3][5]
-
Identification and Segregation:
-
Containerization:
-
Use a dedicated, properly labeled, and sealed container for the waste. The container should be made of a material compatible with the chemical.
-
The label must include:
-
The words "Hazardous Waste".[7]
-
The full chemical name.
-
The associated hazards (based on the SDS).
-
The date when waste was first added to the container.
-
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.[4]
-
Provide the waste disposal service with all necessary information about the chemical, including the SDS.
-
-
Documentation:
-
Maintain meticulous records of the waste disposal process, including the name of the disposal company, the date of pickup, and the quantity of waste disposed of.
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these general guidelines and, most importantly, the specific instructions provided in the manufacturer's Safety Data Sheet, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Logistical Information for Handling 6-(Aminomethyl)isoindolin-1-one hydrochloride
Disclaimer: No specific Safety Data Sheet (SDS) for 6-(Aminomethyl)isoindolin-1-one hydrochloride was located. The following guidance is based on information for similar chemical structures, such as isoindoline derivatives and hydrochloride salts, and established laboratory safety protocols. It is imperative to handle this compound with caution, assuming it may be hazardous.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[1][2][3] | To protect against potential splashes, dust, and vapors that can cause serious eye irritation or damage.[4][5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[2][7][8] | To prevent skin contact, which may cause irritation.[4] It is advisable to inspect gloves for any defects before use and to employ proper removal techniques.[2][4][9] |
| Body Protection | A laboratory coat is standard. For larger quantities or when there is a significant risk of splashes, a chemical-resistant apron or suit is recommended.[1][2] | To protect the skin from accidental spills and contamination.[1] Contaminated clothing should be removed immediately.[1][10] |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or vapors.[1][7][8] If a fume hood is not available or if dust is generated, a NIOSH-approved respirator is required.[4][11] | To prevent respiratory irritation that may be caused by inhaling the compound.[4] |
II. Operational Plan: Safe Handling Protocol
Adherence to a strict operational plan is vital for the safe handling of this compound.
A. Preparation and Handling:
-
Review Documentation: Before beginning any work, consult this guide and any available safety information. Ensure the location of safety equipment, such as eyewash stations and safety showers, is known.[2][12]
-
Engineering Controls: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][8]
-
Personal Protective Equipment: Don the appropriate PPE as detailed in the table above before handling the chemical.[7]
-
Weighing and Transfer: When weighing and transferring the compound, do so carefully to avoid generating dust. Use appropriate tools like spatulas and weigh paper.
-
Solution Preparation: If preparing a solution, always add the solid to the solvent slowly. If the solvent is water and the compound is acidic, be mindful of potential exothermic reactions.
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling the compound, even if gloves were worn.[2]
B. Storage:
-
Container: Keep the container tightly closed when not in use.[10]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][10]
-
Labeling: Ensure the container is clearly labeled with the chemical name and any known hazards.[2]
III. Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1][10] If irritation persists, seek medical attention.[10]
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][5][6][10] Seek immediate medical attention.
-
If inhaled: Move the individual to fresh air.[1][5][10] If breathing is difficult, provide oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting.[1][9] Rinse the mouth with water.[1][10] Seek immediate medical attention.
-
Spill Response: For a small spill, carefully clean it up using an absorbent material. Avoid generating dust. Place the waste in a sealed container for disposal. For a large spill, evacuate the area and contact the appropriate emergency response team.
IV. Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.
-
Disposal: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not pour chemical waste down the drain.[2]
V. Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
References
- 1. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 2. gz-supplies.com [gz-supplies.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 8. uwlax.edu [uwlax.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. kishida.co.jp [kishida.co.jp]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
